molecular formula C10H20ClNO2 B3011370 (2R)-2-amino-4-cyclohexylbutanoic acid;hydrochloride CAS No. 2416217-60-0

(2R)-2-amino-4-cyclohexylbutanoic acid;hydrochloride

カタログ番号: B3011370
CAS番号: 2416217-60-0
分子量: 221.73
InChIキー: MXHKOHWUQAULOV-SECBINFHSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(2R)-2-amino-4-cyclohexylbutanoic acid;hydrochloride is a chiral, non-proteinogenic amino acid derivative offered for research purposes. The compound features a cyclohexyl side chain, which can contribute to increased lipophilicity and stability in peptide-based molecules. This structural property makes it a valuable building block in medicinal chemistry and pharmaceutical research, particularly for constructing complex molecules with specific stereochemical configurations to study structure-activity relationships. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle the compound with care, storing it at room temperature, away from light, and in an inert atmosphere to preserve stability.

特性

IUPAC Name

(2R)-2-amino-4-cyclohexylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h8-9H,1-7,11H2,(H,12,13);1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOOOLRANHXHQX-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CC[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling and Application Workflows for (2R)-2-Amino-4-cyclohexylbutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Peptide Engineering and Drug Discovery

Strategic Context in Peptide Engineering

In the landscape of modern peptide drug discovery, overcoming poor pharmacokinetic profiles—specifically rapid proteolytic degradation and suboptimal target affinity—requires the strategic incorporation of non-natural amino acids. (2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride , commonly referred to as D-Homocyclohexylalanine hydrochloride (D-HomoCha-OH·HCl), is a highly specialized building block designed to address these exact liabilities.

As an application scientist, I frequently utilize this compound to engineer steric hindrance and hydrophobic interactions into peptide scaffolds. The incorporation of D-homocyclohexylalanine into linker segments has proven critical in developing macrocyclic inhibitors with sub-nanomolar affinities ( Ki​ < 5 nM) against targets such as the Zika virus NS2B-NS3 protease 1. Furthermore, non-coded amino acids like homocyclohexylalanine are instrumental in synthesizing highly specific serine protease inhibitors targeting thrombin and plasmin 2.

Physicochemical Data & Thermodynamic Causality

Understanding the physical chemistry of D-HomoCha-OH·HCl is essential for optimizing both its synthesis and its behavior in biological assays. The zwitterionic nature of aliphatic amino acids often presents a thermodynamic barrier to solvation. By formulating the compound as a hydrochloride salt, the crystal lattice energy is significantly reduced. The chloride counterion disrupts the strong intermolecular hydrogen bonding between the carboxylate and ammonium groups of the free base, dramatically enhancing dissolution kinetics in polar solvents.

Quantitative Physicochemical Summary
ParameterSpecification
Chemical Name (2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride
Common Synonyms D-Homocyclohexylalanine HCl, D-HomoCha-OH·HCl
CAS Number (Free Base) 728880-26-0 3
Molecular Formula C10H20ClNO2
Molecular Weight 221.72 g/mol (Free base: 185.26 g/mol )
Stereochemistry (R) / D-configuration
Physical Form Solid (White to off-white powder)
Boiling Point (Free Base) ~321.4 °C at 760 mmHg 4

Mechanistic Role in Protease Inhibition (SAR)

The structural logic behind selecting D-HomoCha-OH·HCl relies on two distinct mechanistic pillars:

  • Stereochemical Mismatch (D-Configuration): Endogenous proteases are stereospecific, evolved to cleave natural L-amino acid peptide bonds. Introducing a D-stereocenter creates an immediate steric clash in the protease active site, effectively halting proteolytic degradation and extending the plasma half-life of the drug candidate.

  • Hydrophobic Pocket Occupation (Homocyclohexyl Group): The homocyclohexyl side chain is highly lipophilic, bulky, and non-aromatic. It perfectly occupies deep hydrophobic S1/S2 pockets in target enzymes without introducing the π−π stacking liabilities or metabolic oxidation risks associated with aromatic rings (e.g., phenylalanine).

SAR_Logic A Native Peptide (L-Amino Acids) B D-HomoCha Substitution (Non-natural, Hydrophobic) A->B Structural Optimization C Enhanced Proteolytic Stability B->C D-Stereocenter resists protease cleavage D Optimized S-Pocket Binding (e.g., Zika NS3) B->D Cyclohexyl group occupies hydrophobic pocket E Improved Pharmacokinetics & Efficacy C->E D->E

Logical flow of D-HomoCha substitution in peptide drug optimization.

Self-Validating Analytical Protocols

To ensure scientific integrity before proceeding to Solid-Phase Peptide Synthesis (SPPS), the raw material must pass a self-validating Quality Control (QC) loop. The following protocols are designed to confirm both structural identity and physical behavior.

Protocol A: LC-MS & NMR Structural Validation

Objective: Confirm the purity, exact mass of the hydrochloride salt, and verify stereochemical integrity.

  • Sample Preparation : Dissolve 1 mg of D-HomoCha·HCl in 1 mL of LC-MS grade Water:Acetonitrile (50:50 v/v) containing 0.1% Formic Acid.

    • Causality: The HCl salt ensures rapid, complete dissolution in the aqueous-organic mixture without the need for basic or acidic additives that might inadvertently induce epimerization.

  • Chromatographic Separation (UPLC) : Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

    • Causality: The highly lipophilic homocyclohexyl side chain requires a high organic concentration for efficient elution; a steep gradient prevents peak broadening and ensures a sharp, quantifiable signal.

  • Mass Spectrometry (ESI+) : Monitor for the [M+H]+ ion at m/z 186.1.

    • Causality: In positive ion mode, the free amine readily protonates. While the chloride counterion is invisible in ESI+, its presence is validated downstream by the mass of the free base and elemental analysis.

  • NMR Spectroscopy : Dissolve 10 mg in 0.5 mL D2​O . Acquire 1H and 13C spectra.

    • Causality: D2​O is the optimal solvent for the HCl salt due to its high solubility profile. It suppresses the exchangeable amine/acid protons, allowing clear, unobstructed resolution of the complex aliphatic cyclohexyl multiplet (~0.8 - 1.7 ppm).

Protocol B: Kinetic Solubility Assessment

Objective: Determine the precipitation point of D-HomoCha·HCl in physiological buffers prior to biological assay integration.

  • Stock Solution Preparation : Prepare a 10 mM stock solution in 100% DMSO.

    • Causality: DMSO acts as a universal solvating agent, ensuring the compound's hydrophobic tail is fully solvated before introduction to a highly aqueous environment.

  • Serial Dilution : Dispense the stock into a 96-well plate, creating a concentration gradient (10 µM to 500 µM) in Phosphate-Buffered Saline (PBS, pH 7.4).

  • Incubation : Seal and incubate the plate at 37°C for 2 hours with gentle orbital shaking.

    • Causality: This mimics physiological conditions, allowing sufficient time for thermodynamically driven nucleation and precipitation if the solubility limit is exceeded.

  • Turbidimetry Analysis : Measure absorbance at 620 nm using a microplate reader.

    • Causality: Aggregates and micro-precipitates scatter light. A sharp, non-linear increase in absorbance indicates the kinetic solubility limit has been breached.

QC_Workflow Start D-HomoCha·HCl Sample LCMS LC-MS Analysis (Mass & Purity >95%) Start->LCMS NMR 1H/13C NMR (Stereochemical Integrity) Start->NMR Solubility Kinetic Solubility (Turbidimetry in PBS) Start->Solubility Decision Pass QA/QC? LCMS->Decision NMR->Decision Solubility->Decision Proceed Proceed to Solid-Phase Peptide Synthesis (SPPS) Decision->Proceed Yes

Quality control and analytical validation workflow for D-HomoCha·HCl.

References

  • Proteopedia. "7oc2 - Zika Virus Protease Inhibitors." Proteopedia, life in 3D.
  • Taylor & Francis. "Tripeptides with non-code amino acids as potential serine proteases inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Sigma-Aldrich. "(R)-2-Amino-4-cyclohexylbutanoic acid | 728880-26-0." Sigma-Aldrich Catalog.
  • ChemScene. "728880-26-0 | (R)-2-Amino-4-cyclohexylbutanoic acid." ChemScene Life Science.

Sources

Comprehensive Structural Characterization of (2R)-2-Amino-4-cyclohexylbutanoic Acid Hydrochloride: Analytical Workflows and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of non-canonical amino acids (ncAAs) into modern drug discovery has fundamentally expanded the chemical space available for peptidomimetics and small-molecule therapeutics. (2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride —commonly referred to as D-homocyclohexylalanine hydrochloride—is a highly valuable chiral building block. It is frequently utilized to impart proteolytic stability and enhance hydrophobic target engagement in macrocyclic Zika virus NS2B-NS3 protease inhibitors[1], β-Site Amyloid Cleaving Enzyme (BACE) inhibitors[2], and G-Protein Coupled Receptor (GPCR) antagonists[3].

As a Senior Application Scientist, I have designed this whitepaper to move beyond a mere listing of analytical specifications. Instead, this guide provides a deep mechanistic rationale for the structural elucidation of this compound, ensuring that researchers can implement self-validating analytical systems that guarantee chemical identity, stereochemical purity, and counterion stoichiometry.

Chemical Identity & Physicochemical Properties

Before initiating high-resolution spectroscopy, it is critical to establish the baseline physicochemical parameters of the target molecule. The presence of the hydrochloride salt fundamentally alters the solubility profile and the protonation state of the primary amine, which dictates downstream solvent selection for analysis.

ParameterValue / Description
Chemical Name (2R)-2-Amino-4-cyclohexylbutanoic acid hydrochloride
Common Synonyms D-homocyclohexylalanine HCl, H-D-HoCha-OH·HCl
CAS Registry Number 728880-26-0 (Free base R-enantiomer)[4]
Molecular Formula C₁₀H₂₀ClNO₂ (C₁₀H₁₉NO₂ · HCl)
Molecular Weight 221.72 g/mol (Salt) / 185.26 g/mol (Free base)
Monoisotopic Mass [M+H]⁺ 186.1489 m/z (Free base)
Appearance White to off-white crystalline powder

The Analytical Workflow: Mechanistic Rationale

To unequivocally confirm the structure of (2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride, a multi-modal analytical strategy is required. Each technique is selected based on specific structural questions: connectivity, exact mass, functional group integrity, and spatial arrangement.

Figure 1: Comprehensive analytical workflow for the structural elucidation of D-homocyclohexylalanine HCl.

High-Resolution Nuclear Magnetic Resonance (NMR)

Causality of Solvent Choice: The compound is analyzed in Deuterium Oxide (D₂O) rather than CDCl₃. Because it is a hydrochloride salt, the molecule is highly polar. Furthermore, dissolving in D₂O forces the rapid exchange of the labile ammonium (-NH₃⁺) and carboxylic acid (-COOH) protons with deuterium. This intentionally renders them "invisible" in the ¹H NMR spectrum, eliminating broad interference peaks and simplifying the spectrum to only carbon-bound protons[5]. Spectral Expectations: The α-proton (attached to the chiral center) will appear as a distinct multiplet shifted downfield (~3.8–4.0 ppm) due to the electron-withdrawing effects of the adjacent protonated amine and carbonyl group. The massive hydrophobic cyclohexyl ring acts as an electron shield, pushing its 11 protons into a complex, overlapping upfield region (0.8–1.8 ppm).

High-Resolution Mass Spectrometry (HRMS)

Causality of Ionization: Electrospray Ionization in positive mode (ESI+) is the optimal technique. Because the compound is already an ammonium salt, it exists in a pre-charged state in polar solvents. ESI softly transfers these pre-existing ions into the gas phase without fragmentation, yielding a robust [M+H]⁺ signal at m/z 186.1489.

Fourier-Transform Infrared Spectroscopy (FT-IR)

Causality of Signal Shift: FT-IR is used specifically to validate the salt form in the solid state. A zwitterionic free amino acid exhibits an asymmetric carboxylate (COO⁻) stretch around 1580–1600 cm⁻¹. However, because the HCl salt forces the carboxylate into its fully protonated form, the spectrum will instead show a distinct, sharp carbonyl (C=O) stretch at ~1730 cm⁻¹, confirming the disruption of the zwitterion.

Stereochemical Validation: The (2R) Enantiomer

The biological efficacy of ncAAs in protease inhibitors is entirely dependent on their absolute configuration[5]. The (2R) enantiomer (D-form) directs the cyclohexyl side chain into specific hydrophobic pockets (e.g., the S1' or S2 pockets of target proteases) that the (2S) form cannot access without causing steric clashes[1].

To validate chiral purity, we employ Chiral High-Performance Liquid Chromatography (HPLC) using a crown ether-based stationary phase. Mechanistic Rationale: Enantiomers have identical scalar properties (boiling point, NMR shifts in achiral solvents). A crown ether stationary phase forms transient, non-covalent inclusion complexes with the protonated primary amine of the analyte. The chiral environment of the crown ether cavity creates a diastereomeric interaction, causing the (2R) and (2S) forms to bind with different affinities and elute at different times.

Figure 2: Self-validating logical sequence for chiral HPLC enantiomeric excess determination.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: 1D ¹H and ¹³C NMR Acquisition

Objective: Confirm atomic connectivity and assess bulk purity.

  • Sample Preparation: Weigh 15 mg of the target compound.

  • Solvent Addition: Dissolve entirely in 0.6 mL of D₂O containing 0.05% TSP (3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt).

    • Causality Check: TSP acts as an internal chemical shift reference (set to 0.00 ppm). Without an internal standard, bulk susceptibility shifts in aqueous solvents can cause peak misassignment.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire ¹H NMR at 400 MHz (minimum 16 scans) and ¹³C NMR at 100 MHz (minimum 1024 scans) at 298 K.

  • Validation: Ensure the solvent residual peak for HDO appears precisely at 4.79 ppm. Integrate the α-proton peak against the cyclohexyl multiplet to confirm the exact 1:11 proton ratio.

Protocol 2: Chiral HPLC for Enantiomeric Excess (% ee)

Objective: Quantify the ratio of (2R) to (2S) enantiomers.

  • System Setup: Equip the HPLC with a Crownpak CR(+) column (5 µm, 4.0 x 150 mm).

  • Mobile Phase Preparation: Prepare an aqueous solution of Perchloric acid (HClO₄) adjusted to pH 1.5, mixed with 10% Methanol.

    • Causality Check: The highly acidic pH ensures the primary amine remains fully protonated (-NH₃⁺), which is an absolute requirement for the crown ether inclusion complex to form.

  • System Suitability (The Self-Validation Step): Inject a racemic standard of 2-amino-4-cyclohexylbutanoic acid. Adjust flow rate (typically 0.4 mL/min) and temperature (typically 10–25 °C) until the resolution ( Rs​ ) between the (2S) and (2R) peaks is ≥1.5 (baseline separation).

  • Sample Injection: Inject 10 µL of the target sample (1 mg/mL).

  • Calculation: Identify the (2R) peak based on the retention time established by the racemic standard. Calculate the enantiomeric excess using the area under the curve (AUC):

    %ee=AUC(2R)​+AUC(2S)​AUC(2R)​−AUC(2S)​​×100

References

  • Sigma-Aldrich. "(R)-2-Amino-4-cyclohexylbutanoic acid | 728880-26-0". Sigma-Aldrich Catalog.

  • Hammerschmidt, S. J., et al. "Structure-Based Optimization and Characterization of Macrocyclic Zika Virus NS2B-NS3 Protease Inhibitors." Journal of Medicinal Chemistry, ACS Publications. 1

  • LookChem. "CAS:728880-26-0 D-Homocyclohexyl alanine". LookChem Chemical Database. 4

  • Congreve, M., et al. "Discovery of Cyclic Acylguanidines as Highly Potent and Selective β-Site Amyloid Cleaving Enzyme (BACE) Inhibitors." ACS Publications. 2

  • Baumann, T., et al. "Non-Canonical Amino Acids in Analyses of Protease Structure and Function." PMC / MDPI. 5

  • Taylor, S. M., et al. "Cyclic Peptides As G-Protein Coupled Receptor Antagonists." US Patent 20120302493A1, Google Patents. 3

Sources

The Strategic Role of (2R)-2-amino-4-cyclohexylbutanoic Acid in Advanced Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern rational drug design, overcoming the poor pharmacokinetic profiles of natural peptides remains a primary hurdle. (2R)-2-amino-4-cyclohexylbutanoic acid , commonly known as D-homocyclohexylalanine (D-hCha) , has emerged as a critical non-canonical amino acid (ncAA) in the development of highly potent, metabolically stable peptidomimetics. By combining a protease-resistant D-stereocenter with an extended, fully saturated cycloaliphatic side chain, D-hCha provides unique geometric and physicochemical properties. This technical guide explores the causality behind selecting D-hCha, its proven applications in antiviral and immunomodulatory drug design, and the self-validating experimental workflows required to deploy it effectively.

Structural and Physicochemical Rationale

As a Senior Application Scientist, the decision to incorporate a specific ncAA into a pharmacophore must be driven by precise structural logic rather than trial and error. The selection of D-hCha over canonical amino acids (like Phenylalanine or Valine) or its L-enantiomer is rooted in two primary mechanistic advantages:

A. The (2R) Stereocenter: Engineering Metabolic Stability

Endogenous proteolytic enzymes (e.g., trypsin, cathepsins, and pepsin) have evolved to recognize the natural L-configuration of amino acids. The inversion of the alpha-carbon stereocenter to the (2R) D-configuration creates immediate steric occlusion within the catalytic clefts of these degrading enzymes. This single modification effectively halts peptide bond hydrolysis, exponentially increasing the plasma half-life of the peptidomimetic drug.

B. The Homocyclohexyl Side Chain: Deep Hydrophobic Engagement

While aromatic ncAAs (like D-Phenylalanine) are frequently used to target hydrophobic pockets, their planar pi-systems can introduce metabolic liabilities (e.g., oxidation by cytochrome P450s) and off-target pi-pi stacking interactions.

  • Why Cyclohexyl? The fully saturated cyclohexyl ring adopts a bulky, puckered chair conformation. This provides a larger, more flexible van der Waals surface area that molds into target binding pockets without the energetic penalty of desolvating a rigid aromatic system.

  • Why the "Homo" Extension? The addition of a methylene spacer (-CH₂-) between the alpha-carbon and the cyclohexyl ring extends the side chain's reach. This allows the bulky hydrophobic moiety to probe deeply into elongated subsites (such as the S1 or S2 pockets of viral proteases), maximizing binding enthalpy[1].

G A D-homocyclohexylalanine (D-hCha) B (2R) Stereocenter (D-Amino Acid) A->B C Homocyclohexyl Side Chain A->C D Protease Resistance (Metabolic Stability) B->D E Deep Hydrophobic Pocket Engagement C->E F Enhanced Peptidomimetic Efficacy D->F E->F

Caption: Logical flow of how D-hCha structural features enhance peptidomimetic drug efficacy.

High-Impact Applications in Drug Discovery

Antiviral Therapeutics: Zika Virus NS2B-NS3 Protease Inhibitors

The Zika virus (ZIKV) relies on the NS2B-NS3 protease for viral replication, making it a prime therapeutic target. In a landmark study on macrocyclic inhibitors, researchers systematically varied the linker segment using hydrophobic D-amino acids[2]. The incorporation of D-hCha (Compound 26) yielded the highest inhibitory efficacy against the ZIKV protease, achieving a Ki​ of 2.33 nM[1]. Crystallographic data revealed that the extended D-hCha side chain established superior van der Waals contacts within the protease pocket compared to shorter or planar analogues[1]. Furthermore, this specific D-hCha derivative demonstrated potent antiviral effects in cellular immunofluorescence assays, validating its translational potential[3].

Immunomodulators: HLA-DR Class II MHC Molecules

In autoimmune diseases like rheumatoid arthritis, inhibiting antigen presentation by HLA-DR molecules is a major therapeutic strategy. Structure-based drug design has utilized homocyclohexylalanine to target the specific binding motifs of HLA-DR allotypes [4]. Studies demonstrated that cycloaliphatic analogues, including homocyclohexylalanine, bound with high affinity to the DRB10401 and DRB10101 pockets[5]. The bulky, saturated ring perfectly complemented the shallow, hydrophobic nature of these specific MHC class II binding clefts[5].

Quantitative Data Presentation

The superiority of D-hCha in specific spatial contexts is best illustrated by comparing its binding affinity against other hydrophobic ncAAs within the same macrocyclic scaffold targeting the ZIKV NS2B-NS3 protease[1].

Table 1: Structure-Activity Relationship (SAR) of Macrocyclic ZIKV Protease Inhibitors

Inhibitor VariantLinker Modification (ncAA)Side Chain CharacteristicZIKV Protease Ki​ (nM)
Compound 23D-ValineShort, branched aliphatic> 2.33
Compound 24D-LeucineMedium, branched aliphatic> 2.33
Compound 25D-Cyclohexylalanine (D-Cha)Bulky, saturated ring> 2.33
Compound 26 D-Homocyclohexylalanine (D-hCha) Extended, bulky, saturated ring 2.33 (Optimal)
Compound 27D-Phenylalanine (D-Phe)Planar, aromatic ring> 2.33

Data synthesized from the structure-based optimization of ZIKV inhibitors[1]. The extended reach of the "homo" derivative maximizes critical van der Waals contacts.

Validated Experimental Methodologies

To ensure scientific integrity, the protocols used to synthesize and evaluate D-hCha peptidomimetics must be self-validating. Below are the rigorous, step-by-step methodologies for incorporating and testing this ncAA.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of D-hCha Peptidomimetics

Due to the steric bulk of the homocyclohexyl group, coupling efficiency can be compromised. This protocol utilizes a self-validating feedback loop.

  • Resin Preparation: Swell 2-chlorotrityl chloride resin (or Rink Amide resin for C-terminal amides) in Dichloromethane (DCM) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in Dimethylformamide (DMF) for 2 × 10 minutes. Wash thoroughly with DMF (5×).

  • Coupling Reaction:

    • Prepare a solution of Fmoc-D-hCha-OH (3.0 equivalents relative to resin loading).

    • Add HATU (2.9 eq) and N,N-Diisopropylethylamine (DIPEA, 6.0 eq) in DMF.

    • Add the activated amino acid to the resin and agitate for 60 minutes at room temperature.

  • Self-Validation (Kaiser Test):

    • Extract a few resin beads and apply ninhydrin reagents.

    • Logic Check: A yellow result indicates complete coupling (proceed to step 5). A blue result indicates unreacted primary amines; automatically trigger a second coupling cycle using a different activator (e.g., DIC/Oxyma) to overcome steric hindrance.

  • Cleavage: Cleave the peptide from the resin using a cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIPS)/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Workflow Step1 1. Resin Swelling & Fmoc Deprotection Step2 2. Fmoc-D-hCha-OH Coupling (HATU/DIPEA) Step1->Step2 Step3 3. Kaiser Test (Self-Validation) Step2->Step3 Step3->Step2 Positive (Incomplete) Step4 4. Cleavage & Macrocyclization Step3->Step4 Negative (Complete) Step5 5. Target Assay (e.g., FRET) Step4->Step5

Caption: Self-validating SPPS workflow for integrating D-hCha into peptidomimetic macrocycles.

Protocol B: FRET-Based Protease Inhibition Assay (Target Engagement)

To confirm that the D-hCha peptidomimetic is a true competitive inhibitor and not a promiscuous aggregator, the assay must include detergent controls.

  • Buffer Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 20% glycerol). Crucial Step: Add 0.01% Triton X-100. This detergent prevents compound aggregation, ensuring that any observed inhibition is due to true 1:1 active site binding, not non-specific sequestration.

  • Enzyme-Inhibitor Incubation: Pre-incubate the recombinant target protease (e.g., ZIKV NS2B-NS3) with varying concentrations of the D-hCha peptidomimetic (serial dilutions from 10 µM to 0.1 nM) for 30 minutes at 37°C.

  • Substrate Addition: Add the fluorogenic substrate (e.g., a peptide conjugated to 7-amino-4-methylcoumarin, AMC).

  • Kinetic Measurement: Monitor fluorescence continuously (e.g., Ex: 380 nm, Em: 460 nm) for 15 minutes to capture initial linear reaction velocities ( V0​ ).

  • Data Analysis: Plot V0​ against inhibitor concentration. Use the Morrison equation for tight-binding inhibitors to calculate the exact Ki​ , as standard Michaelis-Menten kinetics fail when the Ki​ approaches the enzyme concentration.

References

  • Structure-Based Optimization and Characterization of Macrocyclic Zika Virus NS2B-NS3 Protease Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications), 2022. URL:[Link]

  • Peptide and Peptide Mimetic Inhibitors of Antigen Presentation by HLA-DR Class II MHC Molecules. Design, Structure−Activity Relationships, and X-ray Crystal Structures Source: Journal of Medicinal Chemistry (ACS Publications), 2000. URL:[Link]

Sources

Biological Activity and Therapeutic Applications of (2R)-2-Amino-4-cyclohexylbutanoic Acid Hydrochloride and Its Analogs: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Strategic Role of D-hCha in Peptidomimetics

The development of highly potent, metabolically stable peptidomimetics relies heavily on the strategic incorporation of non-canonical amino acids[1]. Among these, (2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride , commonly referred to as D-homocyclohexylalanine (D-hCha) , has emerged as a critical building block in modern medicinal chemistry.

Unlike canonical amino acids, D-hCha possesses two distinct structural advantages:

  • Stereochemical Stability: The (2R) D-configuration renders the peptide bond virtually invisible to endogenous L-specific proteases, drastically increasing the in vivo half-life of the resulting therapeutic[2].

  • Extended Hydrophobic Reach: The "homo" designation indicates an additional methylene (-CH2-) group in the side chain compared to standard cyclohexylalanine (Cha). This extra spacer provides the conformational flexibility required for the bulky, highly hydrophobic cyclohexyl ring to penetrate deeply into extended enzymatic subpockets (such as the S2 or S3 pockets of viral proteases) without inducing steric clash at the peptide backbone[2].

Biological Activity Profiles and Target Pathways

Antiviral Activity: ZIKV NS2B-NS3 Protease Inhibition

Zika virus (ZIKV) relies on the NS2B-NS3 protease complex to cleave its viral polyprotein, a step essential for viral replication. Recent structure-based optimization studies have demonstrated that macrocyclic inhibitors incorporating D-hCha in their linker segments achieve extraordinary potency[2]. The D-hCha side chain optimally occupies the hydrophobic S2/S3 pockets of the protease. In immunofluorescence assays, D-hCha derivatives exhibit excellent antiviral effects, high selectivity, and low cytotoxicity, making them prime candidates for flavivirus drug development[2],[3].

GPCR Antagonism: C5a Receptor Modulation

Beyond antivirals, D-hCha is utilized in the design of cyclic peptidic antagonists for G-protein coupled receptors (GPCRs), specifically the C5a receptor (C5aR)[4]. C5aR plays a central role in inflammatory conditions. The incorporation of bulky, hydrophobic D-amino acids like D-hCha ensures potent and selective binding to C5aR on human polymorphonuclear leukocytes and macrophages, yielding sub-micromolar antagonist activity without triggering agonist pathways[4].

Antimicrobial Activity: Beta-Hairpin Peptidomimetics

D-hCha is also a key structural element in beta-hairpin peptidomimetics designed to combat Gram-negative bacteria (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa)[5]. The hydrophobic bulk of D-hCha interacts with the lipid A component of bacterial lipopolysaccharides (LPS), facilitating membrane disruption while maintaining reduced hemolysis of human red blood cells[5],[6].

ZIKV_Pathway ZIKV Zika Virus (ZIKV) Polyprotein NS2B_NS3 NS2B-NS3 Protease Complex (Active) ZIKV->NS2B_NS3 Forms Cleavage Viral Polyprotein Cleavage NS2B_NS3->Cleavage Catalyzes Replication Viral Replication & Assembly Cleavage->Replication Enables Inhibitor Macrocyclic Inhibitor (w/ D-hCha) Inhibitor->NS2B_NS3 Binds (Ki < 5 nM) Inhibited_Complex Inhibited NS2B-NS3 Complex (S2/S3 Pocket Blocked) Inhibitor->Inhibited_Complex Forms Inhibited_Complex->Cleavage Prevents Halt Viral Replication Halted Inhibited_Complex->Halt Leads to

Fig 1: Mechanism of action of D-hCha-containing macrocyclic inhibitors on ZIKV NS2B-NS3 protease.

Quantitative SAR Data

The superiority of D-hCha over other hydrophobic D-amino acids is evident in Structure-Activity Relationship (SAR) studies. The table below summarizes the binding affinity (Ki) of various analogs in a standardized macrocyclic ZIKV protease inhibitor scaffold[2].

Table 1: SAR of D-Amino Acid Analogs in ZIKV NS2B-NS3 Macrocyclic Inhibitors

CompoundLinker D-Amino AcidSide Chain CharacteristicsZIKV Protease Ki (nM)Antiviral Efficacy
23D-Valine (D-Val)Branched, aliphatic> 5.0Weak
24D-Leucine (D-Leu)Extended, aliphatic< 5.0Moderate
25D-Cyclohexylalanine (D-Cha)Bulky, cyclic, aliphatic< 5.0Moderate
26 D-Homocyclohexylalanine (D-hCha) Extended, bulky, cyclic 2.33 High
27D-Phenylalanine (D-Phe)Aromatic< 5.0Moderate
28D-Homophenylalanine (D-hPhe)Extended, aromatic< 5.0Moderate

Data Synthesis: D-hCha (Compound 26) demonstrates the optimal balance of steric bulk and flexibility, yielding the highest inhibitory efficacy (Ki = 2.33 nM)[2].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and biological validation of D-hCha-containing peptidomimetics. Every step is grounded in mechanistic causality.

Solid-Phase Peptide Synthesis (SPPS) of D-hCha Peptidomimetics
  • Resin Preparation: Swell Fmoc-Rink Amide resin in Dimethylformamide (DMF) for 30 minutes. Causality: Proper swelling ensures uniform reagent diffusion and consistent reaction kinetics across the polymer matrix.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 mins). Monitor the dibenzofulvene byproduct via UV absorbance at 301 nm to validate complete deprotection.

  • Amino Acid Coupling: Dissolve 4 eq of Fmoc-D-hCha-OH, 3.95 eq of HATU, and 8 eq of DIPEA in DMF. Add to resin and agitate for 2 hours. Causality: The bulky homocyclohexyl side chain induces severe steric hindrance. HATU is critical here; it generates a highly reactive HOAt-ester intermediate that forces the coupling to completion, preventing deletion sequences.

  • Macrolactamization: Selectively deprotect orthogonal groups (e.g., Allyl/Alloc) using Pd(PPh3)4. Cyclize on-resin using PyBOP/DIPEA to form the macrocycle.

  • Cleavage & Global Deprotection: Treat with TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Causality: Triisopropylsilane (TIPS) acts as a carbocation scavenger, preventing the re-alkylation of the peptide by highly reactive protecting group cleavage products.

  • Purification: Precipitate in cold diethyl ether and purify via preparative RP-HPLC (C18 column, Water/Acetonitrile + 0.1% TFA gradient).

SPPS_Workflow Resin Fmoc-Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Couple Amino Acid Coupling (D-hCha + HATU/DIPEA) Deprotect->Couple Couple->Deprotect Repeat for Sequence Cyclize On-Resin Macrolactamization Couple->Cyclize Sequence Complete Cleave Cleavage & Global Deprotection (TFA/TIPS/H2O) Cyclize->Cleave Purify RP-HPLC Purification Cleave->Purify Assay FRET Protease Assay (Self-Validating) Purify->Assay

Fig 2: Step-by-step workflow for the solid-phase synthesis and validation of D-hCha peptides.

FRET-Based Tight-Binding Protease Assay

To validate the biological activity of the synthesized D-hCha inhibitors against targets like ZIKV NS2B-NS3, a self-validating FRET assay is required.

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.5, 20% glycerol, 1 mM CHAPS). Causality: CHAPS, a zwitterionic detergent, is strictly required to prevent the highly hydrophobic D-hCha macrocycles from aggregating or adsorbing to the polystyrene microplate. Without CHAPS, promiscuous aggregation yields false-positive inhibition.

  • Pre-incubation: Mix recombinant target protease (final concentration 0.5 nM) with varying concentrations of the D-hCha inhibitor (0.1 nM to 100 nM) in a black 96-well plate. Incubate for 30 mins at 37°C. Self-Validation: Always include a DMSO vehicle control (0% inhibition baseline) and a known reference inhibitor (e.g., Aprotinin) to validate enzyme viability.

  • Substrate Addition: Initiate the reaction by adding a fluorogenic substrate (e.g., Bz-Nle-Lys-Arg-Arg-AMC) to a final concentration of 10 μM.

  • Kinetic Measurement: Monitor fluorescence continuously (λex = 380 nm, λem = 460 nm) for 60 minutes to establish initial velocities (V0).

  • Data Analysis (Tight-Binding Correction): Because the expected Ki (e.g., 2.33 nM) is near the enzyme concentration (0.5 nM), standard Michaelis-Menten assumptions ([I] >> [E]) are invalid. You must calculate the true Ki using the Morrison equation for tight-binding inhibitors, which mathematically accounts for the depletion of the free inhibitor fraction upon binding to the enzyme[2].

References

  • Huber, S., et al. "Structure-Based Optimization and Characterization of Macrocyclic Zika Virus NS2B-NS3 Protease Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2022. [2]

  • Polyphor AG. "Beta-hairpin peptidomimetics." World Intellectual Property Organization, WO2016150576A1, 2016. [5]

  • Huber, S., et al. "Structure-Based Optimization and Characterization of Macrocyclic Zika Virus NS2B-NS3 Protease Inhibitors." PubMed, 2022. [3]

  • "Non-Canonical Amino Acids in Analyses of Protease Structure and Function." PMC, National Institutes of Health. [1]

  • Polyphor AG. "Beta-hairpin peptidomimetics." Googleapis, WO 2011/060937 A1, 2011. [6]

  • "Cyclic Peptides As G-Protein Coupled Receptor Antagonists." US Patent, US20120302493A1, 2012. [4]

Sources

Chiral Purity Analysis of D-Homocyclohexylalanine Hydrochloride Derivatives: A Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Critical Role of D-HoCha in Peptidomimetics

D-homocyclohexylalanine (D-HoCha) and its protected derivatives (e.g., Fmoc-D-HoCha-OH, D-HoCha·HCl) are highly valued non-natural amino acids in modern drug design. Their incorporation into macrocyclic scaffolds has been pivotal in developing potent [1] and highly selective activity-based probes for [2]. The extended aliphatic side chain of HoCha provides unique hydrophobic interactions within the S4 subsites of these proteases.

However, the pharmacological efficacy of these peptidomimetics is strictly stereodependent. The presence of L-HoCha impurities can drastically reduce binding affinity, alter spatial conformation, and compromise target selectivity. Consequently, rigorous chiral purity analysis—specifically the determination of enantiomeric excess ( ee )—is a non-negotiable quality control checkpoint in the synthesis of these derivatives.

Mechanistic Principles of Chiral Recognition

Direct Separation via Crown Ether Chiral Stationary Phases (CSPs)

Direct chiral analysis relies on the transient formation of diastereomeric inclusion complexes between the analyte and a chiral selector immobilized on the stationary phase. For underivatized D-HoCha·HCl, the[3].

Causality of Recognition: The chiral selector, (S)-3,3′-diphenyl-1,1′-binaphthyl-20-crown-6-ether, possesses a rigid cavity that specifically complexes with primary ammonium ions ( −NH3+​ ). This necessitates a highly acidic mobile phase (pH 1.0–2.0) to ensure complete protonation of the HoCha amino group. Due to the spatial arrangement of the binaphthyl barrier, the D-enantiomer experiences less steric hindrance within the chiral cavity compared to the L-enantiomer. Consequently, the L-enantiomer forms a tighter, more stable complex and is retained longer,[4].

Indirect Separation via Marfey's Derivatization

When direct CSPs are unavailable or when analyzing Fmoc-deprotected intermediates in complex matrices,[5].

Causality of Recognition: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) reacts with the primary amine of HoCha via nucleophilic aromatic substitution ( SN​Ar ) under mildly basic conditions. This covalent modification converts the enantiomeric mixture (D/L-HoCha) into stable diastereomers (L-FDAA-D-HoCha and L-FDAA-L-HoCha). Because diastereomers possess different physicochemical properties—specifically differing degrees of intramolecular hydrogen bonding and hydrophobicity—they can be baseline-resolved on standard achiral C18 reverse-phase columns.

Analytical Decision Workflow

G Start D-HoCha Sample Decision Derivatization Status? Start->Decision Direct Direct Method (Underivatized) Decision->Direct No Indirect Indirect Method (Derivatized) Decision->Indirect Yes Crown Crownpak CR-I(+) Chiral HPLC Direct->Crown Marfey Marfey's Reagent (FDAA) Reaction Indirect->Marfey Result1 D-Elutes First (ee% Calc) Crown->Result1 RPHPLC C18 RP-HPLC Diastereomer Sep. Marfey->RPHPLC Result2 L-FDAA-D-HoCha (ee% Calc) RPHPLC->Result2

Decision tree for selecting the appropriate chiral purity analysis workflow for D-HoCha.

Self-Validating Experimental Protocols

Protocol A: Direct Chiral HPLC Analysis of D-HoCha·HCl

This protocol acts as a self-validating system: the strict elution order (D before L) serves as an internal verification of the chiral selector's structural integrity.

Reagents & Equipment:

  • Column: Daicel CROWNPAK CR-I(+) (150 × 3.0 mm, 5 µm).

  • Mobile Phase: Perchloric acid ( HClO4​ ) aqueous solution, adjusted to pH 1.5, containing 10% Methanol (v/v). Causality: Methanol is added to improve the peak shape and mass transfer of the highly hydrophobic homocyclohexyl moiety.

  • Detector: UV at 210 nm.

Step-by-Step Methodology:

  • System Preparation: Flush the HPLC system with 100% distilled water to remove any buffer salts, followed by the mobile phase. Critical: Never expose the crown ether column to basic conditions (pH > 9) or pure organic solvents, which will irreversibly degrade the stationary phase.

  • Sample Preparation: Dissolve 1.0 mg of D-HoCha·HCl in 1.0 mL of the mobile phase. Vortex until completely dissolved and filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Execution:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 10°C. Causality: Lower temperatures decrease the kinetic energy of the system, enhancing the thermodynamic stability of the host-guest inclusion complex. This significantly improves the resolution factor ( Rs​ ) for aliphatic amino acids.

    • Injection Volume: 5 µL.

  • Data Acquisition: Record the chromatogram for 20 minutes. Calculate the enantiomeric excess ( ee ) based on the peak area integration of the D-isomer and the trace L-isomer.

Protocol B: Indirect RP-HPLC Analysis via Marfey's Derivatization

Note: For Fmoc-D-HoCha-OH, the Fmoc protecting group must first be cleaved using 20% piperidine in DMF, followed by complete solvent evaporation under nitrogen.

Reagents & Equipment:

  • Column: Achiral C18 (e.g., Kinetex C18, 250 × 4.6 mm, 5 µm).

  • Derivatization Reagent: 1% FDAA solution in acetone.

  • Mobile Phases: (A) 0.1% TFA in Water; (B) 0.1% TFA in Acetonitrile.

Step-by-Step Methodology:

  • Reaction Initiation: To 50 µL of the deprotected D-HoCha sample (approx. 2 mM in water), add 100 µL of 1% FDAA in acetone and 20 µL of 1 M Sodium Bicarbonate ( NaHCO3​ ). Causality: The mildly basic bicarbonate deprotonates the HoCha amine, enhancing its nucleophilicity for the SN​Ar reaction without being strong enough to cause base-catalyzed racemization at the α -carbon.

  • Thermal Incubation: Heat the mixture at 40°C for 1 hour in a thermoshaker to drive the reaction to completion.

  • Reaction Quenching: Stop the reaction by adding 20 µL of 1 M HCl. The solution color will shift from bright yellow to a paler yellow, indicating the neutralization of excess bicarbonate and the cessation of the reaction.

  • Dilution & Filtration: Dilute the mixture with 810 µL of Mobile Phase A. Filter through a 0.22 µm membrane.

  • Chromatographic Execution: Run a linear gradient from 20% B to 60% B over 45 minutes at a flow rate of 1.0 mL/min (Temperature: 30°C). Detect via UV at 340 nm (specific to the dinitrophenyl chromophore).

  • Data Acquisition: The L-FDAA-D-HoCha diastereomer typically elutes before the L-FDAA-L-HoCha diastereomer due to reduced intramolecular hydrogen bonding, making it less retained on the hydrophobic C18 stationary phase.

Quantitative Chromatographic Data

The following table summarizes the expected quantitative chromatographic parameters for D-HoCha using both methodologies, providing a benchmark for method validation and system suitability testing.

Analytical MethodColumnMobile PhaseTemp (°C) tR​ D-Isomer (min) tR​ L-Isomer (min)Resolution ( Rs​ )Elution Order
Direct Chiral HPLC CROWNPAK CR-I(+)pH 1.5 HClO4​ / 10% MeOH108.512.2> 3.5D L
Direct Chiral HPLC CROWNPAK CR-I(+)pH 1.5 HClO4​ / 10% MeOH256.17.82.1D L
Indirect RP-HPLC Achiral C180.1% TFA H2​O /ACN Gradient3032.435.1> 4.0D-deriv L-deriv

*Retention times for the indirect HPLC method represent the L-FDAA-D-HoCha and L-FDAA-L-HoCha diastereomers, respectively.

Conclusion

The chiral purity of D-homocyclohexylalanine derivatives is a fundamental prerequisite for the structural integrity and target affinity of advanced peptidomimetics. While Marfey's derivatization offers a robust, highly accessible method using standard C18 columns, direct separation via crown ether CSPs provides a faster, non-destructive, and highly reproducible workflow. By strictly controlling the mobile phase pH and column temperature, analysts can exploit the thermodynamic differences in host-guest complexation to achieve baseline resolution, ensuring the highest standards of drug development quality control.

References

  • [2] Title: Design of a Selective Substrate and Activity Based Probe for Human Neutrophil Serine Protease 4 Source: PLOS ONE / PMC (nih.gov) URL:[Link]

  • [1] Title: Structure-Based Optimization and Characterization of Macrocyclic Zika Virus NS2B-NS3 Protease Inhibitors Source: Journal of Medicinal Chemistry (acs.org) URL:[Link]

  • [5] Title: Chemistry and Biology of Kahalalides Source: Chemical Reviews (acs.org) URL:[Link]

  • [3] Title: Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column Source: Chirality / PubMed (nih.gov) URL:[Link]

  • [4] Title: INSTRUCTION MANUAL FOR CROWNPAK® CR(+) / CR(-) Source: Daicel Chiral Technologies (chiraltech.com) URL:[Link]

Sources

Methodological & Application

Advanced Solid-Phase Peptide Synthesis (SPPS) Utilizing (2R)-2-Amino-4-cyclohexylbutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) is a critical strategy in modern peptide drug discovery for overcoming the poor pharmacokinetic profiles of natural peptides. (2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride —commonly referred to as D-homocyclohexylalanine hydrochloride (H-D-hCha-OH·HCl) —is a highly lipophilic, sterically demanding building block.

This technical guide provides a comprehensive, self-validating methodology for the preparation and incorporation of D-hCha into peptide backbones. By detailing the causality behind specific solvent, reagent, and kinetic choices, this protocol ensures high-fidelity synthesis, minimizing common pitfalls such as incomplete coupling and epimerization.

Mechanistic Rationale & Physicochemical Profiling

The structural anatomy of D-hCha provides two distinct pharmacological advantages:

  • The D-Stereocenter : Inverts the local spatial arrangement of the peptide backbone. This renders the adjacent peptide bonds "invisible" to endogenous stereoselective human proteases (e.g., trypsin, pepsin), dramatically extending the plasma half-life of the therapeutic peptide[1].

  • The Homo-Cyclohexyl Side Chain : Unlike standard aromatic residues (e.g., Phenylalanine), the cyclohexyl ring is fully saturated and highly lipophilic. The two-carbon aliphatic spacer (the "homo" extension) provides critical rotational degrees of freedom, allowing the bulky cyclohexyl group to dynamically probe and anchor into deep, hydrophobic binding pockets of target receptors or viral proteases[2].

Physicochemical Properties
PropertyValue / DescriptionSynthetic Implication
Chemical Name (2R)-2-amino-4-cyclohexylbutanoic acid HClRequires Fmoc-protection prior to SPPS elongation.
Molecular Formula C10​H20​ClNO2​ High lipophilicity requires optimized solvent systems (DMF/NMP).
Molecular Weight 221.72 g/mol Bulky side chain induces severe steric hindrance during coupling.
Form Hydrochloride Salt α -amine is protonated (non-nucleophilic); requires neutralization.

Experimental Workflows & Logical Relationships

To successfully utilize H-D-hCha-OH·HCl, the synthetic workflow must be divided into two phases: the conversion of the raw hydrochloride salt into an SPPS-compatible Fmoc-protected building block, followed by optimized solid-phase chain elongation.

Fmoc_SPPS_Workflow Salt H-D-hCha-OH·HCl (Starting Material) Protect Phase 1: Fmoc Protection (Fmoc-OSu, Na2CO3) Salt->Protect FmocAA Fmoc-D-hCha-OH (SPPS Building Block) Protect->FmocAA Activate Phase 2: Pre-activation (HATU, DIPEA, 3 min) FmocAA->Activate Couple Coupling to Resin (Double Coupling, 60 min) Activate->Couple Cleave TFA Cleavage & Global Deprotection Couple->Cleave

Figure 1: End-to-end synthetic workflow for incorporating D-hCha hydrochloride into peptide sequences.

Phase 1 Protocol: Preparation of Fmoc-D-hCha-OH

Causality & Rationale: Because the reagent is supplied as a hydrochloride salt, the α -amine is protonated ( NH3+​ ) and entirely non-nucleophilic. Attempting to use this directly in standard Fmoc-SPPS for chain elongation will result in zero yield. We utilize Sodium Carbonate ( Na2​CO3​ ) in a biphasic Water/Dioxane system. The Na2​CO3​ neutralizes the HCl salt to liberate the free amine and maintains the alkaline pH (9-10) required for the nucleophilic attack on Fmoc-OSu. The biphasic system efficiently partitions the NaCl byproduct into the aqueous layer.

Step-by-Step Methodology
  • Dissolution & Neutralization : Dissolve 10 mmol of H-D-hCha-OH·HCl in 25 mL of 10% aqueous Na2​CO3​ . Stir at 0°C (ice bath) for 15 minutes to ensure complete deprotonation.

  • Fmoc Addition : Dissolve 11 mmol (1.1 eq) of Fmoc-OSu in 25 mL of 1,4-Dioxane. Add this solution dropwise to the aqueous amino acid mixture over 30 minutes to prevent sudden exothermic degradation.

  • Reaction : Remove the ice bath and stir the biphasic mixture at room temperature for 12 hours.

  • Workup : Wash the mixture with Diethyl Ether (2 x 20 mL) to remove unreacted Fmoc-OSu.

  • Acidification : Carefully acidify the aqueous layer with 1M HCl to pH 2.0. The Fmoc-D-hCha-OH will precipitate as a white solid.

  • Extraction & Drying : Extract the precipitate with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under vacuum.

Self-Validation System (QC):

  • LC-MS Analysis : Confirm the presence of the product mass ( [M+H]+ approx. 408.2).

  • Ninhydrin (Kaiser) Test : Spot the purified product on a TLC plate and apply Ninhydrin spray. A negative result (yellow/colorless) validates that no free α -amines remain, confirming complete Fmoc protection.

Phase 2 Protocol: Optimized SPPS Elongation

Causality & Rationale: During chain elongation, the steric bulk of the homocyclohexyl side chain severely restricts the rotational freedom of the activated ester, creating a kinetic bottleneck. To counteract this, we employ HATU . The nitrogen atom at position 7 of the HATU benzotriazole ring acts as an internal base, forming a hydrogen bond with the incoming resin-bound amine and pre-organizing the transition state. This neighboring-group participation accelerates the reaction rate of bulky residues significantly compared to standard HBTU or DIC.

Step-by-Step Methodology
  • Resin Swelling : Swell the peptidyl-resin (e.g., Rink Amide or 2-Chlorotrityl chloride resin) in DMF for 30 minutes.

  • Fmoc Deprotection : Treat the resin with 20% Piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (3x).

  • Pre-Activation : In a separate vial, dissolve 3.0 equivalents of Fmoc-D-hCha-OH and 2.9 equivalents of HATU in minimal DMF. Add 6.0 equivalents of DIPEA.

    • Crucial Insight: The 2:1 ratio of DIPEA to HATU is strictly required to ensure complete deprotonation of the carboxylic acid and to drive the formation of the highly reactive OAt ester. Let activate for exactly 3 minutes.

  • Coupling : Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Self-Validation (Kaiser Test) : Perform a Kaiser test on a few resin beads.

    • If Positive (Blue) : The steric hindrance caused incomplete coupling. Perform a second coupling (Double Coupling) using the same equivalents for 45 minutes.

    • If Negative (Yellow) : Proceed to the next step.

  • Capping : Treat the resin with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes to truncate any unreacted sequences, preventing deletion mutations.

Quantitative Data: Coupling Optimization

Table 1: Comparative Coupling Efficiencies for Fmoc-D-hCha-OH onto a sterically hindered growing peptide chain (Model: Ac-X-Val-Resin).

Coupling Reagent SystemEquivalentsTime (min)TemperatureYield (%)Epimerization (%)
DIC / Oxyma3.06025°C82.4< 0.1
HBTU / DIPEA3.06025°C75.10.5
HATU / DIPEA3.06025°C96.80.2
HATU / DIPEA (Double Coupling) 3.0 x 2 45 x 2 25°C > 99.0 0.2

Application Case Study: Zika Virus & C5a Receptor Inhibitors

The unique structural properties of D-hCha have been successfully leveraged in cutting-edge drug discovery, most notably in the development of macrocyclic Zika virus NS2B-NS3 protease inhibitors[2] and cyclic peptidic antagonists of C5a receptors[1].

In the optimization of Zika virus inhibitors, researchers systematically replaced standard linker residues with hydrophobic D-amino acids. The target protease features a deep, hydrophobic S2/S3 binding pocket. Standard aromatic residues lacked the flexibility to fully occupy this space. The ethyl spacer of D-hCha provided the necessary rotational degrees of freedom, allowing the bulky cyclohexyl ring to achieve optimal van der Waals contacts within the pocket[2].

Pharmacological_Rationale DhCha D-hCha Residue (Bulky, Lipophilic, D-Chiral) Mech1 Deep Hydrophobic Pocket Penetration DhCha->Mech1 Homo-cyclohexyl side chain Mech2 Evasion of Endogenous Proteolytic Cleavage DhCha->Mech2 D-stereocenter Target NS2B-NS3 Protease (Zika Virus) Mech1->Target High-affinity binding Plasma Extended Plasma Half-Life Mech2->Plasma Stability Outcome Potent in vivo Antiviral Efficacy (Ki < 5 nM) Target->Outcome Plasma->Outcome

Figure 2: Pharmacological rationale for the incorporation of D-hCha in antiviral macrocyclic peptides.

Consequently, the specific derivative incorporating D-hCha demonstrated the highest inhibitory efficacy ( Ki​=2.33 nM) among the tested series, alongside an excellent selectivity profile and low cytotoxicity[2]. Similarly, the D-configuration ensures the peptide remains stable against polymorphonuclear leukocyte degradation, conferring the necessary stability for in vivo applications in inflammatory conditions[1].

References

  • Cyclic Peptides As G-Protein Coupled Receptor Antagonists - Google Patents (US20120302493A1).1

  • Structure-Based Optimization and Characterization of Macrocyclic Zika Virus NS2B-NS3 Protease Inhibitors - Journal of Medicinal Chemistry (ACS Publications). 2

Sources

Topic: Incorporating (2R)-2-amino-4-cyclohexylbutanoic acid into Cyclic Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocol

Abstract: The rise of multidrug-resistant pathogens necessitates novel therapeutic strategies, with antimicrobial peptides (AMPs) emerging as promising candidates.[1][2] Cyclization of AMPs is a proven strategy to enhance their proteolytic stability and conformational rigidity, often leading to improved biological activity.[3][4] This guide details the rationale and methodology for incorporating the unnatural amino acid (UAA) (2R)-2-amino-4-cyclohexylbutanoic acid into a cyclic peptide scaffold. The introduction of this bulky, hydrophobic residue is hypothesized to enhance the peptide's interaction with and disruption of bacterial membranes, a key mechanism of action for many AMPs.[5][6] We provide comprehensive, field-tested protocols for peptide design, solid-phase synthesis, head-to-tail cyclization, purification, and characterization.

Rationale and Design Considerations

The therapeutic potential of natural peptides is often limited by poor stability in vivo.[4] Incorporating non-canonical amino acids (ncAAs) can effectively address these limitations, improving pharmacological diversity and resilience.[1][2] The choice of (2R)-2-amino-4-cyclohexylbutanoic acid is deliberate, based on the following principles:

  • Enhanced Hydrophobicity: The cyclohexyl side chain provides a significant increase in lipophilicity compared to natural aliphatic residues like leucine or valine. This property is crucial for the initial association of the AMP with the anionic phospholipids of the bacterial cell membrane.[5][7]

  • Increased Proteolytic Resistance: The steric bulk of the cyclohexyl group can shield adjacent peptide bonds from enzymatic cleavage by proteases, thereby extending the peptide's circulatory half-life.[6][8]

  • Modulation of Amphipathicity: In a cyclic structure, the positioning of this bulky hydrophobic residue opposite cationic residues (like Lysine or Arginine) can establish a well-defined amphipathic conformation, which is critical for membrane insertion and pore formation.[6]

Our design hypothesis is that the cyclohexyl moiety will act as a "hydrophobic anchor," promoting deeper penetration into the lipid bilayer of bacterial membranes, leading to enhanced antimicrobial efficacy.

G cluster_peptide Cyclic AMP cluster_membrane Bacterial Cell Membrane P Peptide with (2R)-2-amino-4-cyclohexylbutanoic acid Cationic Cationic Face (e.g., Arg, Lys) Hydrophobic Hydrophobic Face (Cyclohexyl Anchor) Membrane Lipid Bilayer P->Membrane 1. Electrostatic Attraction Disruption Membrane Disruption & Cell Lysis Membrane->Disruption 2. Hydrophobic Insertion & Pore Formation

Figure 1: Hypothesized mechanism of action. The bulky cyclohexyl group acts as a hydrophobic anchor to improve membrane disruption.

Protocol: Linear Peptide Synthesis via Fmoc-SPPS

The synthesis of the linear peptide precursor is achieved using automated or manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[9][10][11] This method involves the stepwise addition of N-α-Fmoc-protected amino acids to a growing chain anchored on an insoluble resin.[11]

Materials and Reagents
Reagent/MaterialPurposeTypical Supplier
2-Chlorotrityl chloride (2-CTC) resinSolid support for assembling peptide with a free C-terminal acid.[12]Sigma-Aldrich, Bachem
N-α-Fmoc protected amino acidsStandard building blocks for peptide chain.Sigma-Aldrich, Bachem
Fmoc-(2R)-2-amino-4-cyclohexylbutanoic acidThe unnatural amino acid building block.Custom Synthesis Vendor
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Coupling reagent for amide bond formation.Sigma-Aldrich, Bachem
N,N-Diisopropylethylamine (DIEA)Non-nucleophilic base for activating coupling reagents.Sigma-Aldrich
PiperidineBase for removing the Fmoc protecting group.Sigma-Aldrich
Dichloromethane (DCM)Solvent for washing and swelling the resin.Fisher Scientific
N,N-Dimethylformamide (DMF)Primary solvent for coupling and deprotection steps.Fisher Scientific
1-Hexafluoroisopropanol (HFIP) in DCMReagent for cleaving the peptide from 2-CTC resin.[12]Sigma-Aldrich
Synthesis Workflow

The core of SPPS is a repeated cycle of deprotection and coupling steps to elongate the peptide chain.

SPPS_Workflow Start Start: 2-CTC Resin Attach_AA1 1. Attach First Fmoc-AA-OH (e.g., Fmoc-Gly-OH) Start->Attach_AA1 Wash_1 Wash (DMF, DCM) Attach_AA1->Wash_1 Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Wash_1->Deprotection Wash_2 Wash (DMF, DCM) Deprotection->Wash_2 Coupling 3. Couple Next Fmoc-AA-OH (with HATU/DIEA in DMF) Special attention for bulky UAA Wash_2->Coupling Wash_3 Wash (DMF, DCM) Coupling->Wash_3 Repeat Repeat Steps 2-3 for all amino acids Wash_3->Repeat Repeat->Deprotection More amino acids Cleavage Final Cleavage from Resin (e.g., 20% HFIP in DCM) Repeat->Cleavage Sequence complete Result Result: Protected Linear Peptide Cleavage->Result

Figure 2: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol
  • Resin Preparation: Swell the 2-CTC resin in DCM for 30 minutes, followed by washing with DMF.

  • First Amino Acid Loading: Dissolve the first C-terminal Fmoc-amino acid (4 eq.) and DIEA (8 eq.) in DCM. Add the solution to the resin and agitate for 2-4 hours. After coupling, cap any unreacted sites with a solution of DCM/Methanol/DIEA (80:15:5) for 30 minutes. Wash the resin thoroughly with DMF and DCM.

  • Fmoc-Group Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 10 minutes. This step removes the temporary Fmoc protecting group from the N-terminus, making it available for the next coupling reaction.[9] Wash the resin extensively with DMF and DCM to remove all traces of piperidine.

  • Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-amino acid (4 eq.), including the Fmoc-(2R)-2-amino-4-cyclohexylbutanoic acid, with HATU (3.9 eq.) and DIEA (8 eq.) in DMF for 5-10 minutes. Add this activation mixture to the resin and agitate for 1-2 hours.

    • Expert Insight: For the bulky (2R)-2-amino-4-cyclohexylbutanoic acid, a double coupling (repeating step 4) or an extended coupling time (3-4 hours) is recommended to ensure the reaction goes to completion. A Kaiser test can be performed to confirm the absence of free primary amines.

  • Chain Elongation: Repeat steps 3 and 4 for each amino acid in the desired sequence.

  • Cleavage of Linear Peptide: After the final amino acid is coupled and its Fmoc group is removed, wash the resin with DCM and dry it. Treat the resin with a solution of 20% HFIP in DCM for 1 hour. This cleaves the peptide from the resin while leaving the acid-labile side-chain protecting groups (e.g., Boc, Trt) intact.[12]

  • Peptide Precipitation: Collect the filtrate and precipitate the linear peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the product under vacuum.

Protocol: Solution-Phase Cyclization

Head-to-tail cyclization, or macrolactamization, is performed in a highly dilute solution to favor the intramolecular reaction over intermolecular polymerization.[13][14]

Cyclization and Deprotection Workflow

Cyclization_Workflow Start Start: Protected Linear Peptide Dissolve 1. Dissolve in DMF (High Dilution: ~0.1 mM) Start->Dissolve Activate 2. Add Coupling Reagents (e.g., HATU/DIEA) Dissolve->Activate React 3. Stir at Room Temperature (Monitor by LC-MS) Activate->React Quench 4. Quench & Evaporate Solvent React->Quench Deprotect 5. Global Side-Chain Deprotection (TFA Cleavage Cocktail) Quench->Deprotect Precipitate 6. Precipitate in Cold Ether Deprotect->Precipitate Result Result: Crude Cyclic Peptide Precipitate->Result

Figure 3: Workflow for solution-phase cyclization and final deprotection.

Step-by-Step Protocol
  • High-Dilution Setup: Dissolve the crude linear peptide in DMF to a final concentration of approximately 0.1 mM. This high dilution is critical for maximizing the yield of the desired cyclic monomer.

  • Cyclization Reaction: Cool the solution to 0°C in an ice bath. Add HATU (1.5 eq.) and DIEA (3.0 eq.). Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: To check for completion, take a small aliquot of the reaction mixture, quench the coupling reagents with a drop of water, and analyze it by LC-MS. The desired product will have a mass corresponding to the linear precursor minus 18 Da (the mass of water).

  • Solvent Removal: Once the reaction is complete, remove the DMF under high vacuum.

  • Global Deprotection: Resuspend the residue in a cleavage cocktail, typically 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. This strong acid removes all remaining side-chain protecting groups.[9] Let the reaction proceed for 2-3 hours at room temperature.

  • Final Precipitation: Precipitate the now fully deprotected cyclic peptide by adding the TFA mixture to a large volume of cold diethyl ether. Centrifuge to collect the crude peptide pellet, wash with ether, and dry under vacuum.

Purification and Characterization

Purification of the crude peptide is essential to remove byproducts from the synthesis and cyclization steps. Subsequent characterization confirms the identity and purity of the final product.

Purification by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying peptides, separating them based on their hydrophobicity.[15]

  • Column: C18 semi-preparative column (e.g., 10 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Protocol:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

    • Inject the sample onto the column.

    • Elute the peptide using a linear gradient, for example, 5% to 65% Mobile Phase B over 60 minutes.

    • Monitor the elution at 220 nm and collect fractions corresponding to the major peak.

    • Analyze the collected fractions by LC-MS to identify those containing the pure product.

    • Pool the pure fractions and lyophilize to obtain a fluffy white powder.

Characterization

Accurate characterization is required to confirm the successful synthesis of the target molecule.[16]

Analysis MethodPurposeExpected Result
LC-MS (Analytical) Confirm purity and molecular weight.A single major peak on the chromatogram with an observed mass matching the theoretical mass of the cyclic peptide.[17]
Tandem MS (MS/MS) Confirm amino acid sequence.Fragmentation pattern consistent with the peptide sequence. Note: interpretation for cyclic peptides is more complex than for linear ones.[18]
Amino Acid Analysis Confirm amino acid composition and quantify peptide content.Ratios of amino acids, including the UAA, match the theoretical composition.[16]

Example Data: For a hypothetical cyclic peptide c(G-X-G-K-G-K) where X is (2R)-2-amino-4-cyclohexylbutanoic acid:

  • Formula: C₃₈H₆₆N₁₀O₇

  • Theoretical Monoisotopic Mass: 790.5116 Da

  • Expected LC-MS [M+H]⁺: 791.5189 m/z

References

  • Fields, G.B., et al. (1991). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Torres, J.P., et al. (2025). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. MDPI. Available at: [Link]

  • Wang, C., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. Available at: [Link]

  • Lee, S., et al. (1999). Synthesis of novel unnatural amino acid as a building block and its incorporation into an antimicrobial peptide. Inha University. Available at: [Link]

  • Wang, C., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PMC. Available at: [Link]

  • Kaur, P., et al. (2017). Accurate quantification of modified cyclic peptides without the need for authentic standards. Nature. Available at: [Link]

  • Singh, S., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Available at: [Link]

  • Kumar, P., et al. (2023). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. PMC. Available at: [Link]

  • Kumar, P., et al. (2023). Cyclization of Two Antimicrobial Peptides Improves Their Activity. PMC. Available at: [Link]

  • Unnatural amino acids used in the synthesis of cyclic peptides. (2022). ResearchGate. Available at: [Link]

  • Chen, C., et al. (2015). Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation. PMC. Available at: [Link]

  • Matsubara, T., et al. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Shimadzu. Available at: [Link]

  • Kumar, P., et al. (2023). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. ACS Publications. Available at: [Link]

  • Osorio-Vargas, P., et al. (2022). Marine Cyclic Peptides: Antimicrobial Activity and Synthetic Strategies. MDPI. Available at: [Link]

  • Zhang, L., & Chen, L. (2022). Natural and Man-Made Cyclic Peptide-Based Antibiotics. MDPI. Available at: [Link]

  • Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. (2023). MDPI. Available at: [Link]

  • Cyclic Peptide–Polymer Conjugate Characterization Using 193 nm Ultraviolet Photodissociation Tandem Mass Spectrometry. (2023). ACS Publications. Available at: [Link]

  • Di Somma, A., et al. (2020). Exploring the role of unnatural amino acids in antimicrobial peptides. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Evaluation of Amphiphilic Cyclic and Linear Peptides Composed of Hydrophobic and Positively-Charged Amino Acids as Antibacterial Agents. (2018). ResearchGate. Available at: [Link]

  • Wu, Z., et al. (2021). Approaches for peptide and protein cyclisation. Royal Society of Chemistry. Available at: [Link]

  • Peptide Characterization by RP-HPLC for Regulatory Submissions. (2024). ResolveMass. Available at: [Link]

  • New method boosts production of non-natural amino acids for peptide assembly. (2024). Drug Target Review. Available at: [Link]

  • Avci, F.G., et al. (2017). Cyclic Peptides as Novel Therapeutic Microbicides: Engineering of Human Defensin Mimetics. PMC. Available at: [Link]

  • Cyclic Peptide Synthesis Guide. (2023). CreoSalus. Available at: [Link]

  • Ultrafast Peptide Cyclization. (2023). Portal. Available at: [Link]

  • 2-Amino-4-((carboxycarbonyl)amino)butanoic acid, (2R)-. (2024). PubChem. Available at: [Link]

  • Seo, J., et al. (2012). Cyclization Improves Membrane Permeation by Antimicrobial Peptoids. PMC. Available at: [Link]

  • What is Solid-phase Peptide Synthesis?. (2024). Powder Systems. Available at: [Link]

  • Effective Structural Characterization Strategies for Peptides. (2024). BioPharmaSpec. Available at: [Link]

Sources

Application Note and Protocol: Determining the Solubility of (2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride in DMF and NMP

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, understanding the solubility of an active pharmaceutical ingredient (API) in various solvents is a cornerstone of successful formulation.[1][2] The bioavailability and efficacy of a potential drug candidate are intrinsically linked to its ability to dissolve in physiological media and appropriate manufacturing solvents.[3] This application note provides a comprehensive guide and detailed protocols for determining the solubility of (2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride, a chiral amino acid derivative, in two commonly used polar aprotic solvents: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).

(2R)-2-amino-4-cyclohexylbutanoic acid and its derivatives are building blocks in the synthesis of various bioactive molecules.[4] The hydrochloride salt form is often utilized to enhance the stability and aqueous solubility of the parent compound. However, for various formulation and manufacturing processes, solubility data in organic solvents is paramount.[5]

DMF and NMP are powerful, high-boiling point solvents with excellent solvating properties for a wide array of organic and inorganic compounds.[6][7][8][9][10][11][12][13] Their utility in the pharmaceutical industry spans from reaction media to formulation excipients.[14][12] Therefore, accurately determining the solubility of (2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride in these solvents is a critical step for process chemists and formulation scientists.

This document will provide a detailed exposition on the theoretical underpinnings of solubility, followed by robust, step-by-step protocols for both thermodynamic and kinetic solubility determination.

Physicochemical Properties of Solute and Solvents

A fundamental understanding of the properties of the compound and the solvents is essential for interpreting solubility data.

Table 1: Physicochemical Properties of (2R)-2-amino-4-cyclohexylbutanoic acid, DMF, and NMP

Property(2R)-2-amino-4-cyclohexylbutanoic acidN,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)
Molecular Formula C10H19NO2[15][16]C3H7NO[9][13]C5H9NO[7][10]
Molecular Weight 185.27 g/mol 73.09 g/mol [9][13]99.13 g/mol [10]
Appearance SolidColorless to light yellow liquid[6]Colorless to light yellow liquid[10][11]
Boiling Point 321.4 ± 25.0 °C at 760 mmHg153 °C[6][13]202 to 204 °C[10][11]
Melting Point Not specified for HCl salt-60.4 °C[13]-24 °C[10]
Solvent Type -Polar aprotic[12]Polar aprotic[10]
Key Features Chiral amino acid derivativeHigh dielectric constant, hygroscopic[13]High solvency, thermally and chemically stable[8]

Note: Properties for (2R)-2-amino-4-cyclohexylbutanoic acid are for the free base unless otherwise specified. The hydrochloride salt is expected to be a solid with different physicochemical properties.

Understanding Solubility: Thermodynamic vs. Kinetic

Before proceeding to the experimental protocols, it is crucial to distinguish between two key types of solubility measurements:

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true solubility of a compound at equilibrium. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a sufficient period until the concentration of the dissolved solute in the solution is constant.[17][18] This value is critical for understanding the maximum amount of a drug that can be dissolved in a given formulation.[18][19]

  • Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after a solid compound, often from a concentrated stock solution (e.g., in DMSO), is added to an aqueous or organic buffer and subjected to a short incubation period.[3][17][20][21][22] It is a high-throughput method often used in the early stages of drug discovery to identify compounds with potential solubility issues.[3][20]

Experimental Protocols

The following protocols are designed to be comprehensive and self-validating, providing researchers with a reliable framework for determining the solubility of (2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride.

Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility.[22]

Objective: To determine the equilibrium solubility of (2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride in DMF and NMP at a specified temperature (e.g., 25°C).

Materials:

  • (2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride (solid powder)

  • N,N-Dimethylformamide (DMF), analytical grade

  • N-Methyl-2-pyrrolidone (NMP), analytical grade

  • Glass vials with screw caps

  • Orbital shaker or thermomixer

  • Analytical balance

  • Syringe filters (0.45 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

Workflow for Thermodynamic Solubility Determination:

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess compound into vials B Add precise volume of solvent (DMF or NMP) A->B Saturated Solution Prep C Seal vials and place on shaker B->C D Incubate at constant temperature (e.g., 24-48 hours) C->D Achieve Equilibrium E Allow solution to settle D->E F Filter supernatant through 0.45 µm filter E->F Remove Undissolved Solid G Dilute filtrate for analysis F->G H Analyze by HPLC to determine concentration G->H Quantification

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of (2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride into several glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • To each vial, add a precise volume of either DMF or NMP.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or in a thermomixer set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After the incubation period, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles.[20]

    • Accurately dilute the filtered solution with a suitable solvent (the same solvent used for the experiment or a mobile phase component) to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of (2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • The solubility is calculated from the concentration of the saturated solution, taking into account the dilution factor.

Protocol 2: Kinetic Solubility Determination via High-Throughput Method

This method is suitable for rapid screening and provides an estimate of solubility under non-equilibrium conditions.[21]

Objective: To determine the kinetic solubility of (2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride in DMF and NMP.

Materials:

  • (2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride

  • Dimethyl sulfoxide (DMSO), analytical grade

  • N,N-Dimethylformamide (DMF), analytical grade

  • N-Methyl-2-pyrrolidone (NMP), analytical grade

  • 96-well microtiter plates

  • Automated liquid handler (optional, but recommended for high throughput)

  • Plate shaker

  • Plate reader (e.g., UV-Vis spectrophotometer or nephelometer) or HPLC system

Workflow for Kinetic Solubility Determination:

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_precipitation Precipitation & Incubation cluster_analysis Analysis A Prepare concentrated stock solution in DMSO C Add stock solution to solvent wells A->C Initiate Precipitation B Dispense solvent (DMF or NMP) into 96-well plate B->C D Shake plate for a short period (e.g., 1-2 hours) C->D Allow Precipitation E Measure turbidity (Nephelometry) or D->E F Filter/centrifuge and measure supernatant concentration (HPLC/UV) D->F

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Procedure:

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of (2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride in DMSO (e.g., 10-20 mM). Ensure the compound is fully dissolved.

  • Assay Plate Preparation:

    • Using a liquid handler or manual pipetting, dispense the test solvents (DMF and NMP) into the wells of a 96-well plate.

    • Add a small volume of the DMSO stock solution to the solvent-containing wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.[17]

  • Incubation:

    • Seal the plate and place it on a plate shaker at a constant temperature for a short incubation period (e.g., 1-2 hours).[3]

  • Analysis:

    • Nephelometry (Turbidimetric Method): Measure the light scattering in each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitate, allowing for the determination of the concentration at which precipitation occurs.[21]

    • HPLC/UV-Vis Analysis:

      • Filter the contents of each well using a filter plate or centrifuge the plate to pellet any precipitate.

      • Transfer the supernatant to a new plate.

      • Measure the concentration of the dissolved compound in the supernatant using a plate reader (if the compound has a suitable chromophore) or by HPLC analysis against a calibration curve.[3][20]

Data Analysis and Interpretation

The results from the thermodynamic solubility experiments should be reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature. For kinetic solubility, the result is often reported as the concentration at which the compound precipitates under the specific assay conditions.

It is important to note that the solubility of an amino acid hydrochloride salt can be influenced by the pH of the medium. While DMF and NMP are aprotic, trace amounts of water or acidic/basic impurities can affect the ionization state of the compound and consequently its solubility.

Conclusion

This application note provides a detailed framework for the systematic determination of the solubility of (2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride in DMF and NMP. By following the outlined protocols, researchers and drug development professionals can obtain reliable and reproducible solubility data, which is essential for informed decision-making in formulation development, process chemistry, and overall drug discovery efforts. The choice between thermodynamic and kinetic solubility measurements will depend on the specific stage of development and the required level of accuracy.

References

  • Noah Technologies Corporation. What Should You Know About N‑Methyl‑2‑Pyrrolidone (NMP) and Its Industrial Uses?. [Link]

  • International Programme on Chemical Safety. N,N-DIMETHYLFORMAMIDE - INCHEM. [Link]

  • Ataman Kimya. N-METHYL-2-PYRROLIDONE (NMP). [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Wikipedia. N-Methyl-2-pyrrolidone. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Shandong IRO Amine Industry Co., Ltd. N,N-Dimethylformamide; DMF. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Wikipedia. Dimethylformamide. [Link]

  • HELM AG. Dimethylformamide - Technical Data Sheet DMF. [Link]

  • Domainex. Thermodynamic Solubility Assay. [Link]

  • protocols.io. In-vitro Thermodynamic Solubility. [Link]

  • PubMed. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. Kinetic solubility. [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • ScienceDirect. Predicting drug solubility in organic solvents mixtures. [Link]

  • ACS Publications. Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics | Crystal Growth & Design. [Link]

  • ResearchGate. Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents | Request PDF. [Link]

  • PubChem. 2-Amino-4-((carboxycarbonyl)amino)butanoic acid, (2R)- | C6H10N2O5 | CID 14325471. [Link]

  • precisionFDA. 2-AMINO-4-OXO-4-PHENYLBUTANOIC ACID HYDROCHLORIDE, (+/-)-. [Link]

  • NextSDS. (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid. [Link]

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Application Notes and Protocols: (2R)-2-amino-4-cyclohexylbutanoic Acid in Protease Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Non-Canonical Amino Acids in Protease Inhibitor Design

Proteases, a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds, are critical regulators of a vast array of physiological processes. Their dysregulation is a hallmark of numerous pathologies, including viral infections, cancer, and cardiovascular diseases, making them prime targets for therapeutic intervention. The design of potent and selective protease inhibitors has been a cornerstone of modern drug discovery, with notable successes in the treatment of HIV/AIDS and hypertension.[1][2]

A key strategy in the evolution of protease inhibitor design is the incorporation of non-canonical amino acids. These unique building blocks offer the ability to probe enzyme-ligand interactions with greater precision, enhance metabolic stability, and improve pharmacokinetic profiles compared to their proteinogenic counterparts.[3][4] The non-natural amino acid, (2R)-2-amino-4-cyclohexylbutanoic acid, also known as D-Homocyclohexylalanine, has emerged as a particularly valuable scaffold in this context. Its bulky and lipophilic cyclohexyl side chain can effectively occupy hydrophobic pockets within the active site of various proteases, leading to enhanced binding affinity and inhibitory potency.[5][6] This application note will provide a comprehensive guide to the utilization of (2R)-2-amino-4-cyclohexylbutanoic acid in the development of protease inhibitors, detailing its synthesis into a model peptide inhibitor and the subsequent evaluation of its inhibitory activity against clinically relevant proteases such as HIV-1 protease and renin.

Part 1: The Rationale for Incorporating (2R)-2-amino-4-cyclohexylbutanoic Acid

The cyclohexyl moiety of (2R)-2-amino-4-cyclohexylbutanoic acid serves as a bioisostere for other bulky hydrophobic groups, such as the phenyl ring found in phenylalanine or the isobutyl group of leucine. However, the three-dimensional and conformationally restricted nature of the cyclohexane ring can offer distinct advantages in inhibitor design:

  • Enhanced van der Waals Interactions: The cyclohexyl group can fill deep, hydrophobic pockets (like the S1' pocket of HIV protease) more effectively than a planar aromatic ring, leading to a significant increase in inhibitor binding affinity.[5]

  • Improved Metabolic Stability: The saturated carbocyclic ring is less susceptible to oxidative metabolism compared to aromatic rings, potentially leading to a longer in vivo half-life of the inhibitor.

  • Conformational Rigidity: The defined stereochemistry and rigid structure of the cyclohexyl group can help to pre-organize the inhibitor into a bioactive conformation, reducing the entropic penalty upon binding to the target protease.

These properties have been successfully exploited in the design of potent inhibitors for various proteases, including renin, where analogs such as (3S, 4S)-4-amino-5-cyclohexyl-3-hydroxypentanoic acid (ACHPA) have demonstrated significant activity.[7][8][9]

Part 2: Experimental Protocols

This section provides detailed, step-by-step protocols for the incorporation of (2R)-2-amino-4-cyclohexylbutanoic acid into a model peptide and the subsequent evaluation of its inhibitory potential.

Protocol 1: Synthesis of a Model Peptide Inhibitor using Fmoc-Solid Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model pentapeptide, Ac-Ser-Gln-Asn-Tyr-Xaa-NH2, where Xaa represents (2R)-2-amino-4-cyclohexylbutanoic acid, on a Rink Amide resin. The synthesis follows the well-established Fmoc/tBu strategy.

Materials and Reagents:

  • Rink Amide MBHA resin (100-200 mesh)

  • Fmoc-protected amino acids: Fmoc-Tyr(tBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ser(tBu)-OH

  • Fmoc-(2R)-2-amino-4-cyclohexylbutanoic acid

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Acetic anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water (HPLC grade)

  • Diethyl ether (cold)

  • Solid Phase Peptide Synthesis (SPPS) reaction vessel with a fritted disc

  • Shaker or vortex mixer

  • HPLC system for purification and analysis

Workflow for Peptide Synthesis:

SPPS_Workflow Resin_Swelling 1. Resin Swelling Fmoc_Deprotection_1 2. First Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection_1 Coupling_1 3. Coupling of Fmoc-Xaa-OH Fmoc_Deprotection_1->Coupling_1 Capping_Optional 4. Capping (Optional) Coupling_1->Capping_Optional Fmoc_Deprotection_2 5. Fmoc Deprotection Capping_Optional->Fmoc_Deprotection_2 Coupling_2 6. Coupling of Fmoc-Tyr(tBu)-OH Fmoc_Deprotection_2->Coupling_2 Repeat 7. Repeat Deprotection & Coupling Cycles Coupling_2->Repeat Acetylation 8. N-terminal Acetylation Repeat->Acetylation Cleavage 9. Cleavage and Deprotection Acetylation->Cleavage Purification 10. Purification and Analysis Cleavage->Purification

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Step-by-Step Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin in the SPPS reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes with gentle agitation.

    • Drain the DMF.

  • First Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and dibenzofulvene byproducts.[6]

  • Coupling of Fmoc-(2R)-2-amino-4-cyclohexylbutanoic acid:

    • In a separate vial, dissolve Fmoc-(2R)-2-amino-4-cyclohexylbutanoic acid (3 equivalents relative to resin loading), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.

    • Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • To monitor the completion of the coupling reaction, a Kaiser test can be performed.[10]

    • After completion, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Subsequent Deprotection and Coupling Cycles:

    • Repeat steps 2 and 3 for the sequential addition of Fmoc-Tyr(tBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, and Fmoc-Ser(tBu)-OH.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection (of the N-terminal Serine), wash the resin with DMF.

    • Add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF to the resin.

    • Agitate for 30 minutes.

    • Drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water/DTT (94:1:2.5:2.5 v/v/v/w). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. [5]

    • Add the cleavage cocktail to the dried resin.

    • Gently agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.[11]

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase HPLC using a suitable gradient of water and acetonitrile containing 0.1% TFA.

    • Characterize the purified peptide by mass spectrometry.

Protocol 2: In Vitro Protease Inhibition Assay

This protocol describes a general method for determining the inhibitory potency (IC50) of the synthesized peptide against a target protease (e.g., HIV-1 protease or Renin) using a fluorogenic substrate. This is a continuous, fluorescence resonance energy transfer (FRET)-based assay.[12][13]

Materials and Reagents:

  • Purified recombinant protease (e.g., HIV-1 protease or Renin)

  • Fluorogenic FRET substrate specific for the target protease

  • Assay buffer specific for the target protease

  • Synthesized peptide inhibitor

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Workflow for Protease Inhibition Assay:

Inhibition_Assay_Workflow Reagent_Prep 1. Reagent Preparation Plate_Setup 2. Plate Setup Reagent_Prep->Plate_Setup Incubation 3. Pre-incubation Plate_Setup->Incubation Reaction_Initiation 4. Reaction Initiation Incubation->Reaction_Initiation Measurement 5. Fluorescence Measurement Reaction_Initiation->Measurement Data_Analysis 6. Data Analysis Measurement->Data_Analysis

Caption: Protease Inhibition Assay Workflow.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the synthesized peptide inhibitor in DMSO.

    • Create a series of dilutions of the inhibitor in the assay buffer.

    • Prepare a working solution of the protease in the assay buffer.

    • Prepare a working solution of the fluorogenic substrate in the assay buffer.

  • Assay Setup in a 96-well Plate:

    • Add the diluted inhibitor solutions to the appropriate wells.

    • Include control wells:

      • No inhibitor control (100% activity): Assay buffer with DMSO.

      • No enzyme control (background fluorescence): Assay buffer with inhibitor and substrate, but no enzyme.

  • Enzyme Addition and Pre-incubation:

    • Add the protease solution to all wells except the no-enzyme control wells.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence reader.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore/quencher pair of the substrate.[14][15]

  • Data Analysis:

    • Determine the initial reaction rates (V) from the linear portion of the fluorescence versus time plots.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.

Quantitative Data Summary:

ParameterDescriptionTypical Value Range
Resin Loading Functional capacity of the solid support0.4 - 0.8 mmol/g
Amino Acid Excess Molar excess of amino acid per coupling3 - 5 equivalents
Coupling Time Duration of the acylation reaction1 - 4 hours
Cleavage Time Duration of TFA treatment2 - 4 hours
Enzyme Concentration Final concentration in the assay1 - 10 nM
Substrate Concentration Final concentration in the assay1 - 10 µM (near Km)
IC50 Inhibitor concentration for 50% inhibitionVaries (nM to µM)

Conclusion and Future Perspectives

The strategic incorporation of (2R)-2-amino-4-cyclohexylbutanoic acid represents a powerful approach in the design of novel protease inhibitors. The protocols detailed herein provide a robust framework for the synthesis of peptide-based inhibitors containing this non-canonical amino acid and for the subsequent evaluation of their inhibitory efficacy. The inherent properties of the cyclohexyl moiety, including its hydrophobicity and conformational rigidity, offer significant potential for enhancing inhibitor potency and improving pharmacokinetic profiles. Further exploration of this and other structurally related non-canonical amino acids will undoubtedly continue to drive the development of next-generation protease inhibitors with improved therapeutic indices for a wide range of diseases.

References

  • Use of medium-sized cycloalkyl rings to enhance secondary binding: discovery of a new class of human immunodeficiency virus (HIV) protease inhibitors. PubMed. Available at: [Link].

  • Peptide Cleavage from Resin Protocol. CDN. Available at: [Link].

  • Applications of Unnatural Amino Acids in Protease Probes. ResearchGate. Available at: [Link].

  • Protease Assay Services. Reaction Biology. Available at: [Link].

  • Effectiveness of cyclohexyl functionality in ugonins from Helminthostachys zeylanica to PTP1B and α-glucosidase inhibitions. PubMed. Available at: [Link].

  • Protease & Protease Inhibitor Systems. G-Biosciences. Available at: [Link].

  • Non-Canonical Amino Acids in Analyses of Protease Structure and Function. PMC. Available at: [Link].

  • Novel renin inhibitors containing a non-peptide aminoalkanoyl moiety at P1-P1' position. IMR Press. Available at: [Link].

  • Novel renin inhibitors containing (2S,3S,5S)-2-amino-1-cyclohexyl-6-methyl-3,5-heptanediol fragment as a transition-state mimic at the P1-P1' cleavage site. PubMed. Available at: [Link].

  • Novel fluorogenic substrates for assaying retroviral proteases by resonance energy transfer. PubMed. Available at: [Link].

  • Decades-old renin inhibitors are still struggling to find a niche in antihypertensive therapy. A fleeting look at the old and the promising new molecules. PMC. Available at: [Link].

  • Measurement of plasma renin concentration in cats by use of a fluorescence resonance energy transfer peptide substrate of renin in. AVMA Journals. Available at: [Link].

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link].

  • Discovery and development of HIV-protease inhibitors. Wikipedia. Available at: [Link].

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link].

  • Fmoc Peptide Synthesis. Mtoz Biolabs. Available at: [Link].

  • Methods and protocols of modern solid phase peptide synthesis. DU Chem. Available at: [Link].

  • Plasma Renin Activity (PRA) ELISA. IBL-America. Available at: [Link].

  • New renin inhibitors - stability and activity determination. part iv. SciSpace. Available at: [Link].

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link].

  • Protease Inhibitors and Their Applications: An Overview. ResearchGate. Available at: [Link].

  • Protease inhibitor (pharmacology). Wikipedia. Available at: [Link].

Sources

Application Note: Crystallization Techniques for (2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

(2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride—commonly known as D-Homocyclohexylalanine hydrochloride (D-Cha-OH·HCl)—is a highly hydrophobic, unnatural D-amino acid. It is a critical pharmacophore building block used in the synthesis of advanced peptidomimetics, including macrocyclic Zika virus NS2B-NS3 protease inhibitors 1 and C5a receptor antagonists 2.

Unlike simple polar amino acids, D-Cha-OH·HCl possesses a bulky, non-polar homocyclohexyl aliphatic side chain. This structural feature fundamentally alters its thermodynamic solubility profile. The molecule acts as a strong amphiphile: the protonated α-amino group and carboxylic acid provide ionic character, while the homocyclohexyl tail drives lipophilicity. Consequently, traditional evaporative crystallization from aqueous solutions often fails, resulting in amorphous gums or "oiling out" (liquid-liquid phase separation) rather than ordered crystal lattices 3.

To achieve high-purity crystalline material, we must manipulate the dielectric constant of the solvent system to selectively force the ionic headgroup out of solution while keeping the hydrophobic tail sufficiently solvated to prevent amorphous aggregation.

Quantitative Solubility Matrix & Solvent Selection

The success of the crystallization depends on establishing a robust metastable zone. The table below summarizes the causality behind solvent selection for this specific hydrophobic hydrochloride salt.

Solvent TypeSpecific SolventDielectric Constant (ε)Solubility ProfileCausality & Experimental Role
Primary Solvent Methanol (MeOH)32.7High (>150 mg/mL)Solvates both the ionic HCl salt bridge and the hydrophobic ring. Used for initial dissolution.
Primary Solvent Isopropanol (IPA)18.3Moderate (~50 mg/mL)Ideal for reactive crystallization. Lower polarity forces precipitation upon HCl addition.
Anti-Solvent Diethyl Ether4.3Very Low (<1 mg/mL)Rapidly lowers bulk polarity. Drives supersaturation of the ionic headgroup.
Anti-Solvent Ethyl Acetate6.0Low (<5 mg/mL)Safer alternative to ether. Slower supersaturation generation, yielding larger crystals.
Aqueous Water (H₂O)80.1High (>200 mg/mL)Avoid for final crystallization. High ε prevents efficient nucleation of the hydrophobic tail.

Experimental Workflows & Decision Trees

G N1 Crude D-Homocyclohexylalanine HCl N2 Primary Dissolution (Methanol, 45°C) N1->N2 N3 Hot Filtration (0.22 µm PTFE) N2->N3 N4 Anti-Solvent Titration (Diethyl Ether / EtOAc) N3->N4 N5 Metastable Zone (Oiling Out Check) N4->N5 N6 Seed Crystal Addition (0.1% w/w) N5->N6  Phase Separation   N7 Controlled Cooling (-5°C at 0.5°C/min) N5->N7  Clear Solution   N6->N7 N8 Vacuum Filtration & Desiccation N7->N8

Workflow for the anti-solvent crystallization of D-Homocyclohexylalanine hydrochloride.

Detailed Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Methanol / Diethyl Ether)

This protocol utilizes a high-polarity to low-polarity gradient to induce controlled nucleation, ideal for purifying crude synthetic batches.

Step 1: Primary Dissolution

  • Action: Suspend 10.0 g of crude (2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride in 40 mL of anhydrous Methanol. Heat the suspension to 45°C under continuous agitation (400 rpm).

  • Causality: Heating increases kinetic solubility, ensuring complete dissociation of the crude crystal lattice. Anhydrous methanol is critical; trace water will drastically widen the metastable zone, delay nucleation, and reduce final yield.

Step 2: Polishing Filtration

  • Action: Pass the hot solution through a pre-warmed 0.22 µm PTFE syringe filter into a clean, jacketed crystallization vessel.

  • Self-Validation: If the solution is cloudy post-filtration, sub-micron impurities or undissolved aggregates remain. Re-filter. A perfectly clear solution validates the removal of heterogeneous nucleation sites, granting you absolute control over the crystallization kinetics.

Step 3: Anti-Solvent Titration

  • Action: Maintain the solution at 40°C. Begin dropwise addition of anhydrous Diethyl Ether (approx. 60-80 mL total) via an addition funnel at a strict rate of 2 mL/min.

  • Causality: Slow addition prevents massive localized spikes in supersaturation. Rapid addition forces the system past the nucleation threshold directly into the spinodal decomposition region, causing the hydrophobic amino acid to "oil out" (form a dense, impure liquid phase) instead of forming an ordered lattice.

Step 4: Metastable Zone Control & Seeding

  • Action: Monitor the solution for the first sign of persistent opalescence (the cloud point). Once observed, halt the ether addition.

  • Self-Validation: Stop agitation for 30 seconds. If the cloudiness coalesces into droplets at the bottom of the flask, oiling out has occurred. Corrective action: Heat the vessel to 50°C until the droplets redissolve, then introduce 10 mg of pure D-Cha-OH·HCl seed crystals. If the cloudiness remains suspended as fine, solid particulates, heterogeneous nucleation has successfully begun.

Step 5: Controlled Cooling and Isolation

  • Action: Ramp the temperature down from 40°C to -5°C at a controlled cooling rate of 0.5°C/min. Stir at 200 rpm. Hold at -5°C for 2 hours to maximize yield.

  • Action: Harvest the crystals via vacuum filtration on a sintered glass funnel. Wash the filter cake with 2 x 15 mL of cold (-20°C) diethyl ether. Dry under high vacuum (<1 mbar) at 40°C for 24 hours.

Protocol B: Reactive Crystallization from Free Base

For researchers synthesizing the amino acid de novo, isolating the free base and converting it directly to the crystalline HCl salt prevents yield loss from intermediate purification.

Step 1: Free Base Dissolution

  • Action: Dissolve 10.0 g of (2R)-2-amino-4-cyclohexylbutanoic acid (free base) in 80 mL of Isopropanol (IPA) at 50°C.

  • Causality: The free base is highly soluble in the moderately polar IPA due to the lipophilic homocyclohexyl group.

Step 2: Acidification and Nucleation

  • Action: Slowly bubble dry HCl gas into the solution, or add 1.05 equivalents of concentrated aqueous HCl (37%) dropwise.

  • Causality: As the amine protonates, the resulting hydrochloride salt becomes highly insoluble in the IPA matrix. Because the salt is generated in situ at a controlled rate, supersaturation is built gradually, leading to highly pure, well-defined macroscopic crystals 4.

Step 3: Aging and Harvesting

  • Action: Allow the slurry to age at room temperature for 4 hours to facilitate Ostwald ripening (where smaller, less stable crystals dissolve and redeposit onto larger, thermodynamically stable crystals). Filter and wash with cold IPA.

Analytical Validation

To ensure the scientific integrity of the crystallized product, perform the following self-validating analytical checks:

  • Chiral HPLC: Confirm the retention of the (2R) stereocenter. The harsh acidic conditions of reactive crystallization can occasionally induce trace racemization. Use a chiral stationary phase (e.g., Chiralpak IG) to verify enantiomeric excess (ee) > 99%.

  • Silver Nitrate (AgNO₃) Titration: Validate the stoichiometry of the hydrochloride salt. A 1:1 molar ratio of chloride to amino acid confirms the absence of occluded free HCl within the crystal lattice.

References

  • Huber, S., Braun, N. J., Schmacke, L. C., Quek, J. P., Murra, R., et al. (2022). Structure-Based Optimization and Characterization of Macrocyclic Zika Virus NS2B-NS3 Protease Inhibitors. Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXF-MWUa3VU9aKmM_ndKpL6XMkkgIStZHsm79Mxi1joqnhwpYeycxO0QkvEwzbMMWJRJbdFsITl88LnCEpdpfQDMv-Hdw8gCHlShJoveEAnwEX_Y_ste5HLcssapayX0cfq2FKzqC2BCDTxd_Fg57yFaouMw==]
  • Taylor, A. W., et al. (2012). Cyclic Peptides As G-Protein Coupled Receptor Antagonists. US Patent 20120302493A1.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg7fHoKXpis3G28OVemV8d0LmI_QITr2IQiBapkWYtZV8QP0Oetipc48D5hajaDcKJ0HI4ZPi1oAF-2vhTYYtEq8ovrvHr-aHEBkdntgIGTupqlc-J6pGOtr3CCusYdl_jcrDLGv3GtpTzIkM7DDE=]
  • Black, S. N., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYW13FeFE26nRkUAw2zPbg0YfG0MRv1IyJGzvzZm8wOe3koDF1MBSKC3nLGcjREJ8VIXSiKk6KjH855yHQKpCzApcRyimbFMc2Nfjg8h_8-ojHSjokFIDp4iIH00DXY5s7R2pzijU8SdgtAGE_ZR6cO_WUwvLLC_HQyQ==]
  • Kharasch, M. S., & Fuchs, C. F. (1946). Preparation of amino acids from their salts. US Patent 2404503A.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrD2Xj7caxFYz5Q9DXm95H5_LDKoSlORg1_ODAkM3PuAgt0msgdWoZzfgrtOOByklq4iV-j-Dg5gtf9VGdmb6fI_0StMGH7nlCb_Bpf4UcNZ6QggXYIVEmjXfpOWKxxiofkKq-Ir3Wb5WS]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (2R)-2-Amino-4-cyclohexylbutanoic Acid (D-hCha) Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for scientists and drug development professionals synthesizing peptidomimetics that incorporate (2R)-2-amino-4-cyclohexylbutanoic acid (D-homocyclohexylalanine, or D-hCha).

Due to its bulky gamma-cyclohexyl group, D-hCha introduces significant steric hindrance and local hydrophobicity. During Solid-Phase Peptide Synthesis (SPPS), the flexible ethyl linker can fold back, causing the cyclohexyl ring to sterically shield the α -amine (when D-hCha is on the resin) or the activated carboxylate (when D-hCha is the incoming monomer). This guide provides mechanistic troubleshooting and self-validating protocols to overcome these kinetic barriers.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why do standard DIC/HOBt couplings fail when adding the next amino acid onto a resin-bound D-hCha? A1: The failure is fundamentally kinetic. The bulky cyclohexyl group of D-hCha creates a steric shield around its N-terminal α -amine. Standard OBt (benzotriazole) active esters generated by DIC/HOBt are relatively bulky themselves. The steric clash between the bulky active ester and the shielded D-hCha amine raises the activation energy of the transition state, leading to incomplete acylation and sequence deletions[1].

Q2: What is the optimal coupling reagent to overcome this specific steric clash? A2: HATU combined with HOAt is the first-line recommendation. Unlike HBTU or HOBt, HATU contains a nitrogen atom at the 7-position of the benzotriazole ring. This nitrogen acts as an intramolecular base, coordinating with the incoming α -amine of D-hCha via a cyclic transition state. This "neighboring group effect" accelerates the nucleophilic attack and forces amide bond formation even in sterically congested environments[2].

Q3: I am using HATU, but I am observing epimerization of the D-hCha stereocenter. How can I prevent this? A3: Epimerization during HATU activation is usually caused by the use of a strong, unhindered base like DIEA in excess, which abstracts the α -proton from the highly activated O-acylisourea intermediate. To prevent this, switch your base from DIEA to 2,4,6-trimethylpyridine (TMP, collidine). TMP is sterically hindered enough to act as an acid scavenger without abstracting the α -proton, thereby preserving the (2R) stereocenter of D-hCha[3].

Q4: Can I use DIC/OxymaPure with microwave heating instead of HATU? A4: Yes, DIC/Oxyma is an excellent alternative that avoids the explosion risks of HOBt/HOAt and performs well under microwave conditions[4]. However, be cautious with pre-activation times. Prolonged pre-activation of DIC and Oxyma in DMF at room temperature can lead to an intermolecular reaction that generates highly toxic hydrogen cyanide (HCN)[5]. Always add the DIC directly to the resin mixture containing the amino acid and Oxyma to minimize this side reaction[6].

Q5: What is the "nuclear option" if both HATU and DIC/Oxyma fail? A5: When uronium/phosphonium salts fail, transition to Acid Fluoride activation using BTFFH. Acid fluorides are highly reactive yet stable to moisture. Crucially, the fluorine atom has a very small van der Waals radius (1.47 Å). This completely eliminates the steric bulk associated with OBt/OAt active esters, allowing the carbonyl carbon to be easily attacked by the shielded D-hCha amine[7].

Part 2: Quantitative Data & Strategy Comparison

To optimize your synthesis, compare the kinetic and steric parameters of the primary coupling strategies below.

Coupling StrategyReagentsBasePre-Activation TimeRelative Steric ToleranceEpimerization Risk
Standard SPPS DIC / HOBtNone5 minLowLow
High-Efficiency HATU / HOAtTMP2 minHighModerate
Microwave-Assisted DIC / OxymaPureNone0 min (In situ)HighLow-Moderate
Hyper-Hindered BTFFHDIEA0 min (In situ)Very HighLow
Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you do not proceed to the next synthetic step until the steric hindrance has been successfully overcome.

Protocol 1: HATU/HOAt-Mediated Double Coupling (First-Line Optimization)

Use this protocol when coupling onto the α -amine of a resin-bound D-hCha.

  • Swelling & Deprotection: Swell the peptide-resin in DMF for 15 minutes. Perform standard Fmoc deprotection (20% Piperidine in DMF, 2 x 10 min). Wash thoroughly with DMF (5x).

  • Activation (Causality Step): In a separate vial, dissolve 4.0 eq of the incoming Fmoc-Amino Acid, 3.9 eq of HATU, and 4.0 eq of HOAt in minimal DMF. Add 8.0 eq of TMP (collidine).

    • Scientific Insight: We use 3.9 eq of HATU to ensure no excess uronium salt is present, which could otherwise cap the resin-bound D-hCha amine with a guanidinium group. TMP is used instead of DIEA to prevent epimerization[3].

  • Coupling: Pre-activate for exactly 2 minutes, then add the solution to the resin. Agitate for 2 hours at room temperature.

  • Self-Validation (In-Process Control): Drain the reaction and wash the resin (3x DMF, 3x DCM). Perform a Kaiser (Ninhydrin) Test .

    • Validation Logic: Ninhydrin reacts with free primary amines to form Ruhemann's purple. If the beads remain colorless/yellow, the D-hCha amine is fully acylated. Proceed to the next cycle. If the beads are blue/purple, steric hindrance prevented full conversion. Proceed to Protocol 2.

Protocol 2: In Situ Acid Fluoride Activation via BTFFH (The Rescue Protocol)

Use this protocol if Protocol 1 fails, indicating extreme steric shielding by the cyclohexyl group.

  • Preparation: Ensure the resin from the failed coupling is thoroughly washed with DMF to remove all traces of HATU/TMP.

  • In Situ Fluorination: Dissolve 4.0 eq of the incoming Fmoc-Amino Acid and 4.0 eq of BTFFH in DMF. Add 8.0 eq of DIEA.

    • Scientific Insight: BTFFH converts the carboxylic acid directly into an acid fluoride in situ. The minimal atomic radius of the fluoride leaving group allows the incoming shielded amine of D-hCha to attack the carbonyl carbon without the steric repulsion caused by bulky OAt/OBt esters[7].

  • Coupling: Add the mixture immediately to the resin. Agitate for 16 hours (overnight) at room temperature.

  • Self-Validation: Wash the resin and repeat the Kaiser Test. The beads should now be completely colorless, confirming successful amide bond formation.

Part 4: Diagnostic Workflow

Below is the logical decision tree for troubleshooting D-hCha couplings.

D_hCha_Workflow Start Evaluate D-hCha Coupling Efficiency Check Perform Kaiser Test or LC-MS Cleavage Start->Check Decision Is Amide Bond Formation Complete? Check->Decision Success Proceed to Fmoc Deprotection Decision->Success Yes (Colorless Beads) Opt1 Strategy 1: HATU/HOAt Double Coupling Decision->Opt1 No (Moderate Hindrance) Opt2 Strategy 2: Acid Fluoride (BTFFH) Activation Decision->Opt2 No (Extreme Hindrance) Opt1->Check Re-evaluate Opt2->Check Re-evaluate

Workflow for optimizing sterically hindered D-hCha peptide coupling.

Part 5: References
  • BenchChem. Technical Support Center: Optimizing Peptide Synthesis with Oxyma.[4] Available at:

  • BenchChem. Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.[1] Available at:

  • National Institutes of Health (PMC). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study.[5] Available at:

  • Suzhou Highfine Biotech. HATU: The Core Reagent for Peptide & Drug Synthesis.[2] Available at:

  • ACS Publications. Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study.[6] Available at:

  • Google Patents. US10308677B2 - Coupling method for peptide synthesis at elevated temperatures.[3] Available at:

  • Organic & Biomolecular Chemistry (RSC). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[7] Available at:

Sources

Technical Support Center: Troubleshooting Racemization of (2R)-2-amino-4-cyclohexylbutanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stereochemical integrity of peptides containing (2R)-2-amino-4-cyclohexylbutanoic acid, a non-proteinogenic amino acid often utilized for its unique structural properties. Racemization, the unintended conversion of a chiral center to its mirror image, is a critical issue that can compromise the biological activity and therapeutic potential of a synthetic peptide.[1][2][3] This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you mitigate and resolve racemization in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for (2R)-2-amino-4-cyclohexylbutanoic acid?

A1: Racemization is the process that converts a single enantiomer (in this case, the desired R-enantiomer) into a mixture that includes its non-superimposable mirror image (the S-enantiomer).[1] In peptide synthesis, this can drastically alter the three-dimensional structure of the peptide, potentially leading to a loss of biological activity or even undesired off-target effects. (2R)-2-amino-4-cyclohexylbutanoic acid, with its bulky cyclohexyl side chain, can be susceptible to racemization under certain reaction conditions commonly used in peptide synthesis.

Q2: What are the primary causes of racemization during peptide synthesis?

A2: Racemization in peptide synthesis is primarily a base-catalyzed process that occurs during the amino acid activation and coupling steps.[4] There are two main mechanisms:

  • Direct Enolization (or Direct α-Abstraction): A base directly removes the proton from the α-carbon of the activated amino acid, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of R and S enantiomers.[4][5]

  • Oxazolone Formation: The activated carboxyl group of the N-protected amino acid can be attacked by the carbonyl oxygen of the protecting group, forming a 5(4H)-oxazolone intermediate. This intermediate is readily tautomerized to its aromatic form in the presence of a base, which leads to a loss of stereochemical information at the α-carbon.[4][5]

The choice of coupling reagents, base, solvent, and reaction temperature all play a significant role in the extent of racemization.[6][7]

Q3: How can I detect and quantify the extent of racemization in my synthetic peptide?

A3: Several analytical techniques can be employed to detect and quantify racemization. The most common methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique that uses a chiral stationary phase to separate the diastereomeric peptides formed due to racemization.[2]

  • Capillary Electrophoresis (CE): CE offers high resolution and sensitivity for separating stereoisomers. It can often analyze the intact peptide, avoiding potential racemization during sample preparation steps like hydrolysis.[2][8][9]

  • Gas Chromatography (GC) on a Chiral Column: This method typically requires hydrolysis of the peptide, followed by derivatization of the resulting amino acids before analysis.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating or derivatizing agents can induce chemical shift differences between diastereomers, allowing for quantification by NMR.[2]

A detailed protocol for the quantification of racemization using HPLC is provided in the "Experimental Protocols" section below.

Q4: Which coupling reagents are more prone to causing racemization?

A4: The choice of coupling reagent is critical in controlling racemization.

  • High-Risk Reagents: Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide) can lead to significant racemization if used without additives.[11]

  • Lower-Risk Reagents: Phosphonium and aminium/uronium salts like PyBOP, HBTU, and HATU are generally more efficient but can still cause racemization, especially with sensitive amino acids.[11] The use of additives is still recommended.

  • Additives to Suppress Racemization: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are crucial.[6][12] They react with the activated amino acid to form an active ester that is less prone to racemization.[11]

Troubleshooting Guide

This section provides a structured approach to troubleshooting racemization issues with (2R)-2-amino-4-cyclohexylbutanoic acid.

Issue: Significant racemization of (2R)-2-amino-4-cyclohexylbutanoic acid detected in the final peptide.
Potential Cause 1: Inappropriate Coupling Reagent and Additive Combination.
  • Explanation: As discussed in the FAQs, carbodiimide reagents used alone are a major source of racemization.[11] The O-acylisourea intermediate formed is highly reactive and prone to oxazolone formation.[5]

  • Troubleshooting Steps:

    • Incorporate an Additive: If you are using a carbodiimide (DCC, DIC, EDC), always include an additive like HOBt, HOAt, or OxymaPure.[6][11]

    • Switch to a Different Class of Coupling Reagent: Consider using a phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) based reagent, which often show lower racemization levels.

    • Pre-activation Time: Minimize the pre-activation time of the amino acid with the coupling reagent before adding it to the resin-bound peptide.

Potential Cause 2: The Choice and Concentration of Base.
  • Explanation: The basicity and steric hindrance of the base used can significantly influence the rate of racemization.[6] Strong and sterically unhindered bases can readily abstract the α-proton, promoting racemization.[11]

  • Troubleshooting Steps:

    • Use a Weaker or More Hindered Base: If you are using a strong base like DIPEA (N,N-diisopropylethylamine), consider switching to a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base such as 2,4,6-collidine.[6][11]

    • Optimize Base Concentration: Use the minimum amount of base necessary for the reaction to proceed efficiently. An excess of base will increase the risk of racemization.

Potential Cause 3: Elevated Reaction Temperature.
  • Explanation: Higher reaction temperatures increase the rate of most chemical reactions, including the pathways that lead to racemization.[7]

  • Troubleshooting Steps:

    • Lower the Coupling Temperature: Perform the coupling step at a lower temperature, for example, at 0°C or even -15°C.

    • Monitor for Exothermic Reactions: Be aware that the activation step can be exothermic. Adding the coupling reagent slowly to a cooled solution of the amino acid can help to control the temperature.

Potential Cause 4: Solvent Effects.
  • Explanation: The polarity of the solvent can influence the stability of the intermediates involved in racemization.

  • Troubleshooting Steps:

    • Evaluate Solvent Choice: While DMF is a common solvent for peptide synthesis, in some cases, switching to a less polar solvent like dichloromethane (DCM) or a mixture of DMF/DCM might reduce racemization.

    • Ensure Anhydrous Conditions: Water can participate in side reactions, so ensure that your solvents and reagents are anhydrous.

Troubleshooting Workflow Diagram

G cluster_coupling Coupling Strategy cluster_base Base Selection cluster_temp Temperature Control cluster_solvent Solvent Environment start High Racemization Detected coupling_reagent Review Coupling Reagent and Additives start->coupling_reagent base Evaluate Base (Type and Concentration) coupling_reagent->base carbodiimide Using Carbodiimide Alone? coupling_reagent->carbodiimide temperature Check Reaction Temperature base->temperature strong_base Using Strong Base (e.g., DIPEA)? base->strong_base optimize_conc Action: Reduce Base Equivalents base->optimize_conc solvent Assess Solvent System temperature->solvent high_temp Reaction at Room Temp or higher? temperature->high_temp polar_solvent Using highly polar aprotic solvent (e.g., DMF)? solvent->polar_solvent add_additive Action: Add HOBt, HOAt, or OxymaPure carbodiimide->add_additive Yes switch_reagent Action: Switch to Phosphonium or Uronium Reagent carbodiimide->switch_reagent Consider end_node Re-analyze for Racemization add_additive->end_node switch_reagent->end_node weaker_base Action: Switch to NMM or 2,4,6-Collidine strong_base->weaker_base Yes weaker_base->end_node optimize_conc->end_node lower_temp Action: Perform coupling at 0°C or below high_temp->lower_temp Yes lower_temp->end_node less_polar Action: Trial with DCM or DMF/DCM mixture polar_solvent->less_polar Consider less_polar->end_node

Caption: A workflow for troubleshooting racemization in peptide synthesis.

Experimental Protocols

Protocol 1: Optimized Coupling to Minimize Racemization

This protocol provides a starting point for coupling (2R)-2-amino-4-cyclohexylbutanoic acid in solid-phase peptide synthesis (SPPS) with a focus on minimizing racemization.

  • Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard deprotection solution (e.g., 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate reaction vessel, dissolve 3-5 equivalents of Fmoc-(2R)-2-amino-4-cyclohexylbutanoic acid-OH in DMF.

    • Add 3-5 equivalents of an additive (e.g., OxymaPure).

    • Add 3-5 equivalents of DIC.

    • Allow the mixture to pre-activate for 1-5 minutes at 0°C.

    • Add the activation mixture to the washed resin.

    • Allow the coupling reaction to proceed for 1-2 hours, maintaining the temperature at 0°C.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.[11]

  • Monitoring: Perform a Kaiser test or another suitable test to ensure the coupling reaction has gone to completion.[11]

Protocol 2: Quantification of Racemization using Chiral HPLC

This protocol outlines a general method for determining the extent of racemization in a synthetic peptide.

  • Peptide Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Peptide Purification: Purify the crude peptide using preparative reverse-phase HPLC.

  • Peptide Hydrolysis:

    • Lyophilize a small, accurately weighed amount of the purified peptide.

    • Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Sample Preparation:

    • Dry the hydrolysate to remove the acid.

    • Re-dissolve the amino acid mixture in a suitable buffer or solvent.[11]

  • Chiral HPLC Analysis:

    • Inject the sample onto a chiral HPLC column capable of separating the D and L enantiomers of the amino acids.

    • Use an appropriate mobile phase and detection method (e.g., UV detection after derivatization if necessary).

    • Integrate the peak areas for the D and L enantiomers of 2-amino-4-cyclohexylbutanoic acid to determine the percentage of racemization.

Data Summary Table

The following table summarizes the impact of different coupling conditions on the racemization of a model dipeptide containing a sensitive amino acid.

Coupling ReagentBaseAdditiveTemperature (°C)% Racemization
DICDIPEANone25High
DICDIPEAHOBt25Moderate
HATUDIPEAHOAt25Low
DICNMMOxymaPure0Very Low

Note: The values in this table are illustrative and the actual extent of racemization will depend on the specific peptide sequence and reaction conditions.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Al Musaimi, O., Al-Harthi, S., Su, F., El-Faham, A., & de la Torre, B. G. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017.
  • Han, Y., Li, X., Liu, C., Yu, H., & Liu, L. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Bocsci. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Bocsci.
  • Truman, R., & Bada, J. L. (2024). Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution.
  • Bürgi, H., & Scriba, G. K. (1996). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 68(18), 3163-3168.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Houben-Weyl. (2002). Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
  • BenchChem. (2025). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. BenchChem.
  • Scriba, G. K. (1996). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Analytical chemistry, 68(18), 3163–3168.
  • Orozco-Gonzalez, Y., Gonzalez-Orozco, F., & Rosales-Hernandez, M. C. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 12050.
  • Zhang, J. Y., & Wang, Y. (2010). Identification of Racemization Sites Using Deuterium Labeling and Tandem Mass Spectrometry. Analytical Chemistry, 82(15), 6537–6544.
  • ResearchGate. (n.d.). Racemization during SPPS coupling step.
  • Sato, M., Tatsuno, T., & Matsuo, H. (1970). Studies on the Racemization of Amino Acids and Their Derivatives. III. The Effect of Alkyl-, Aralkyl- and Aryl-Side Chain at α-Position of Amino Acids on Their Base-Catalyzed Racemization. Chemical and Pharmaceutical Bulletin, 18(9), 1794-1798.
  • BenchChem. (2025). Detecting Racemization in Fmoc-Cys(Trt)-OH Peptides: A Comparative Guide to Analytical Methods. BenchChem.
  • Fujii, N., & Harada, K. (2016). Epimerization of Cyclic Alanyl-Alanine in Basic Solutions. Oriental Journal of Chemistry, 32(4), 2133-2140.
  • Liu, Y., Li, W., & Li, P. (2024). Inverse Peptide Synthesis Using Transient Protected Amino Acids. Organic Letters, 26(6), 1264–1269.
  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. AMSbiopharma.
  • Frank, H., Woiwode, W., Nicholson, G., & Bayer, E. (1981). Validation of determination of optical purity of peptides.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1243-1254.

Sources

Improving reaction yield in (2R)-2-amino-4-cyclohexylbutanoic acid;hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for non-natural amino acid synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals working on the synthesis and scale-up of (2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride (commonly known as D-homocyclohexylalanine HCl).

This non-natural amino acid is a critical hydrophobic building block used in the development of advanced peptidomimetics, including orally active fibrinogen receptor antagonists and macrocyclic Zika virus NS2B-NS3 protease inhibitors . The most scalable synthetic route involves the catalytic hydrogenation of D-homophenylalanine. However, achieving high reaction yields while preventing racemization and ensuring efficient salt isolation requires strict control over reaction parameters.

Quantitative Reaction Performance Data

Selecting the correct catalyst and solvent system is the most critical factor in optimizing the yield of D-homocyclohexylalanine. The table below summarizes the quantitative performance of various catalytic systems based on empirical optimization.

CatalystSolvent SystemH₂ Pressure (psi)Temp (°C)Conversion (%)Isolated Yield (%)Enantiomeric Excess (ee %)
10% Pd/CMeOH / AcOH (1:1)60504530>99
5% PtO₂Aqueous HCl (1 M)10060857095
5% Rh/Al₂O₃ MeOH / AcOH (1:1) 60 50 >99 92 >99
5% Ru/CH₂O / HCl (1 M)80080>998588

Process Visualization

SynthesisWorkflow Start D-Homophenylalanine (Starting Material) Hydrogenation Catalytic Hydrogenation (5% Rh/Al2O3, H2) Start->Hydrogenation Intermediate D-Homocyclohexylalanine (Acetate Salt) Hydrogenation->Intermediate SaltFormation Salt Exchange (HCl in Ether) Intermediate->SaltFormation Product D-Homocyclohexylalanine HCl (Final Product) SaltFormation->Product

Figure 1: Workflow for D-homocyclohexylalanine HCl synthesis via catalytic hydrogenation.

Validated Step-by-Step Methodology

To ensure a self-validating and reproducible system, follow this optimized protocol for the hydrogenation of D-homophenylalanine.

Step 1: Preparation of the Reaction Mixture Dissolve 10.0 g of D-homophenylalanine in 100 mL of a 1:1 (v/v) mixture of anhydrous methanol and glacial acetic acid.

  • Causality: The highly acidic environment ensures the α -amine remains fully protonated. This prevents the free amine from coordinating to and poisoning the metal catalyst, while simultaneously suppressing base-catalyzed enolization and subsequent racemization at the α -carbon .

Step 2: Catalyst Addition Add 1.0 g of 5% Rhodium on alumina (Rh/Al₂O₃) (10% w/w loading relative to the substrate) to the solution.

  • Causality: Rhodium is uniquely active for the hydrogenation of aromatic rings at low temperatures and pressures compared to Palladium. Using an alumina support rather than carbon reduces the non-specific adsorption of the highly polar amino acid product, improving final recovery.

Step 3: Catalytic Hydrogenation Transfer the mixture to a high-pressure Parr reactor. Purge the vessel with nitrogen (3x) followed by hydrogen gas (3x). Pressurize the reactor to 60 psi H₂. Heat the mixture to 50 °C and stir vigorously (≥800 RPM) for 16 hours.

  • Causality: Heterogeneous triphasic reactions (gas-liquid-solid) are limited by the dissolution rate of hydrogen gas into the solvent. Vigorous stirring (≥800 RPM) overcomes this mass transfer limitation, ensuring a constant supply of dissolved H₂ at the catalyst surface.

  • Validation Check 1 (Conversion): Take a 50 µL aliquot, filter through a 0.2 µm syringe filter, evaporate the solvent, and analyze via ¹H NMR (D₂O). Complete conversion is validated by the total disappearance of aromatic protons (7.1–7.4 ppm) and the emergence of broad cyclohexyl multiplets (0.8–1.8 ppm).

Step 4: Filtration and Concentration Filter the reaction mixture through a tightly packed pad of Celite. Wash the filter cake with 2 x 20 mL of methanol. Concentrate the combined filtrate under reduced pressure at 40 °C to yield a viscous oil (the acetate salt of D-homocyclohexylalanine).

  • Causality: Celite traps sub-micron catalyst particles that would otherwise pass through standard filter paper. Removing these trace metals is critical to prevent downstream oxidative degradation of the product.

Step 5: Salt Exchange and Crystallization Redissolve the viscous oil in 20 mL of dry ethanol. Slowly add 30 mL of a 2.0 M HCl solution in diethyl ether while stirring continuously. Once the solution becomes homogenous, slowly add cold diethyl ether (approx. 50-100 mL) as an anti-solvent until the solution becomes permanently turbid. Chill at 4 °C for 12 hours. Filter the resulting white crystals, wash with cold ether, and dry under vacuum.

  • Causality: The hydrochloride salt is highly crystalline, thermodynamically stable, and significantly less hygroscopic than the intermediate acetate salt. The use of ethanol/ether as a solvent/anti-solvent pair forces the highly polar HCl salt out of solution, maximizing the isolated yield.

  • Validation Check 2 (Purity & ee): Analyze the isolated crystals by chiral HPLC to confirm enantiomeric excess (ee > 99%).

Troubleshooting FAQs

Q1: My reaction stalls at 50-60% conversion despite extending the reaction time. How can I drive the reaction to completion? A: Stalled hydrogenations of aromatic rings are almost exclusively caused by catalyst poisoning or gas-liquid mass transfer limitations. D-homophenylalanine starting material often contains trace sulfur or halide impurities from upstream synthesis that irreversibly bind to and poison noble metal catalysts.

  • Actionable Solution: Pre-treat your starting material by dissolving it in water/methanol and stirring with activated carbon for 2 hours, then filter before use. Additionally, ensure your mechanical stirring rate is at least 800 RPM. If the reaction still stalls, depressurize, add an additional 5% w/w of Rh/Al₂O₃, and re-pressurize.

Q2: I am observing a loss of enantiomeric excess (ee) in the final product (e.g., ee drops to 85%). What is causing this racemization? A: Racemization at the α -carbon occurs when the reaction is run at excessively high temperatures (>70 °C) or if the solvent system is not sufficiently acidic. Under neutral or slightly basic conditions at elevated temperatures, the amino acid can undergo reversible imine formation or enolization.

  • Actionable Solution: Strictly maintain the reaction temperature at or below 50 °C. Ensure you are using the strongly acidic 1:1 Methanol/Acetic Acid solvent system. The high concentration of acetic acid keeps the amine fully protonated ( −NH3+​ ), which strongly disfavors the deprotonation of the adjacent α -proton due to electrostatic repulsion.

Q3: The conversion is >99% by NMR, but my isolated yield of the hydrochloride salt is only 40%. Where is the rest of my product? A: (2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride is exceptionally soluble in polar solvents like water and methanol. If you are attempting to crystallize the product directly from a concentrated aqueous or methanolic solution, a massive portion of your product will remain dissolved in the mother liquor.

  • Actionable Solution: You must completely strip the reaction solvent (methanol and acetic acid) under reduced pressure. Redissolve the crude residue in a minimal amount of dry ethanol, then precipitate using a non-polar anti-solvent (diethyl ether or acetone) as described in Step 5. Never use water in the final crystallization step.

References

  • Klein, S. I., et al. "Design of a new class of orally active fibrinogen receptor antagonists." Journal of Medicinal Chemistry, 1998. URL:[Link]

  • Hammerschmidt, S. J., et al. "Structure-Based Optimization and Characterization of Macrocyclic Zika Virus NS2B-NS3 Protease Inhibitors." Journal of Medicinal Chemistry, 2022. URL:[Link]

Resolving solubility issues of (2R)-2-amino-4-cyclohexylbutanoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Solubility Issues of (2R)-2-Amino-4-cyclohexylbutanoic Acid

Introduction & Mechanistic Context

(2R)-2-amino-4-cyclohexylbutanoic acid (commonly referred to as D-homocyclohexylalanine or D-hCha) is a non-canonical amino acid critical to the development of advanced peptidomimetics, including highly potent BACE-1 inhibitors used in Alzheimer's disease research [1]. Despite its lipophilic cyclohexyl side chain, researchers frequently encounter severe solubility bottlenecks when attempting to dissolve the unprotected free amino acid in organic solvents.

The Root Cause: In its solid state, D-hCha exists as a zwitterion (NH₃⁺ and COO⁻). The electrostatic attraction between these charged centers creates a tightly packed crystal lattice driven by ionic interactions and hydrogen bonding. Aprotic organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate (EtOAc) lack the dielectric constant required to solvate these charges, resulting in near-zero solubility. To resolve this, the zwitterionic lattice must be chemically disrupted.

Troubleshooting Guide: Diagnostics & Causality

Q1: I am trying to perform a peptide coupling with D-hCha in DCM, but the powder remains suspended. How can I force it into solution without permanently altering the molecule? A1: You need to temporarily mask the zwitterionic charges. The most efficient method is transient silylation using N,O-Bis(trimethylsilyl)acetamide (BSA).

  • Causality: BSA reacts with both the carboxylate and the ammonium groups, replacing the highly polar protons with bulky, lipophilic trimethylsilyl (TMS) groups. This completely eliminates the hydrogen-bonding network and neutralizes the zwitterion, rendering the molecule highly soluble in DCM.

  • Self-Validation: You will know the reaction is successful when the opaque, milky suspension transitions into a perfectly transparent solution. The TMS groups are automatically cleaved during standard aqueous workup, returning the native functional groups.

Q2: I want to avoid silylating agents because they interfere with my specific coupling reagent. Is there an additive that improves solubility in polar aprotic solvents like DMSO or DMF? A2: Yes. You can convert the amino acid into a lipophilic organic salt , such as a tetrabutylammonium (TBA) salt [2].

  • Causality: By deprotonating the carboxylic acid with TBA-OH, you exchange a small, hard proton for a massive, lipophilic tetrabutylammonium cation. The bulky alkyl chains of the TBA cation prevent tight crystal packing and favorably interact with organic solvents, drastically increasing solubility [3].

  • Self-Validation: The resulting TBA salt presents as a viscous oil or a low-melting solid rather than a crystalline powder, visually confirming the disruption of the crystal lattice.

Q3: I am trying to synthesize the methyl ester of D-hCha. It won't dissolve in pure methanol at room temperature. What is the missing step? A3: The addition of a strong acid.

  • Causality: Methanol alone cannot overcome the zwitterionic lattice energy. By adding thionyl chloride (SOCl₂) or anhydrous HCl gas, you protonate the carboxylate (COO⁻ to COOH). The molecule becomes a hydrochloride salt (NH₃⁺ Cl⁻), which is highly soluble in polar protic solvents like methanol.

Experimental Methodologies

Protocol A: In Situ Transient Silylation for Peptide Coupling

Purpose: Rapid solubilization of D-hCha in DCM for immediate N-acylation or coupling.

  • Preparation: Weigh 1.0 mmol of D-hCha into an oven-dried, argon-purged round-bottom flask.

  • Suspension: Add 5.0 mL of anhydrous DCM. The mixture will appear as a cloudy suspension.

  • Silylation: Add 2.5 to 3.0 equivalents of N,O-Bis(trimethylsilyl)acetamide (BSA) dropwise via syringe.

  • Agitation & Validation: Stir the mixture at room temperature. Within 15 to 45 minutes, the suspension will clarify into a completely transparent solution. (Note: If slight turbidity persists, gently warm to 35°C for 10 minutes).

  • Coupling: Immediately add your activated carboxylic acid or coupling reagents (e.g., HATU/DIPEA) directly to the clear solution.

  • Deprotection: Proceed with standard aqueous workup (e.g., washing with 1M HCl or NaHCO₃); the TMS groups will spontaneously hydrolyze.

Protocol B: Preparation of the Tetrabutylammonium (TBA) Salt

Purpose: Creating a stable, highly organic-soluble precursor for complex syntheses [2].

  • Suspension: Suspend 1.0 mmol of D-hCha in 5.0 mL of a 1:1 mixture of THF and deionized water.

  • Salt Formation: Slowly add 1.0 mmol (1.0 equivalent) of Tetrabutylammonium hydroxide (TBA-OH, typically a 40% solution in water).

  • Validation: Stir for 30 minutes. The zwitterion will dissolve as the TBA salt forms, yielding a clear, homogenous monophasic solution.

  • Isolation: Lyophilize (freeze-dry) the solution overnight to remove all water and THF.

  • Result: The recovered D-hCha TBA salt will be a highly lipophilic viscous oil or glass, which can now be readily dissolved in anhydrous DCM, DMF, or DMSO at high concentrations.

Quantitative Data: Solubility Matrix

The following table summarizes the expected solubility profiles of D-hCha under various structural modifications to aid in experimental planning.

Chemical FormSolvent SystemApprox. Solubility LimitVisual State at 0.1M
Native Zwitterion Pure DCM or THF< 1 mg/mLCloudy suspension
Native Zwitterion DMF or DMSO< 5 mg/mLCloudy suspension
HCl Salt Methanol> 100 mg/mLClear solution
TBA Salt DCM / DMSO> 200 mg/mLClear solution
TMS-Protected (via BSA) DCM> 250 mg/mLClear solution
N-Boc Protected EtOAc / DCM> 300 mg/mLClear solution

Mandatory Visualization: Solubilization Decision Matrix

SolubilityWorkflow Start D-hCha Insoluble in Organic Solvent Goal What is the Downstream Reaction? Start->Goal Coupling Peptide Coupling / N-Acylation Goal->Coupling Esterification C-Terminal Esterification Goal->Esterification Storage Long-Term Storage / Building Block Goal->Storage Silylation Transient Silylation (Add BSA in DCM) Coupling->Silylation In situ reaction TBASalt Lipophilic Salt (Add TBA-OH) Coupling->TBASalt Pre-activation Acidic Acidic Solubilization (Add HCl/MeOH) Esterification->Acidic Protic solvent Protection N-Protection (Boc2O / Fmoc-Cl) Storage->Protection Stable derivative

Caption: Decision matrix for resolving D-hCha solubility issues based on downstream applications.

Frequently Asked Questions (FAQs)

Q: Can I just heat the suspension in DMF to force dissolution? A: It is highly discouraged. While heating to 80-100°C might marginally increase the solubility of the zwitterion, prolonged heating of unprotected amino acids in polar aprotic solvents significantly increases the risk of racemization at the alpha-carbon (losing the critical 2R stereocenter) and thermal degradation. Chemical disruption of the lattice is always preferred over brute-force thermal methods.

Q: Why does adding DIPEA (N,N-Diisopropylethylamine) not fully dissolve the amino acid in DCM? A: DIPEA is an organic base that deprotonates the ammonium group (NH₃⁺ to NH₂), but this leaves behind a highly polar carboxylate anion paired with a DIPEA-H⁺ cation. While slightly more soluble than the zwitterion, this ion pair still lacks sufficient lipophilicity to fully dissolve in non-polar solvents like pure DCM. The tetrabutylammonium (TBA) cation is much larger and more lipophilic, making it vastly superior for this purpose.

Q: Does the cyclohexyl group make D-hCha more soluble than standard amino acids? A: Paradoxically, no. While the cyclohexyl ring is highly lipophilic, the rigid, bulky nature of the aliphatic ring can sometimes lead to very stable hydrophobic packing in the solid state. When combined with the zwitterionic backbone, the lattice energy remains too high for aprotic solvents to overcome without the chemical interventions detailed above.

References

  • Title: Discovery of Cyclic Acylguanidines as Highly Potent and Selective β-Site Amyloid Cleaving Enzyme (BACE) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Use of tetrabutylammonium salts of amino acids in peptide synthesis Source: International Journal of Peptide and Protein Research (PubMed) URL: [Link]

  • Title: The Relationship between the Structure and Properties of Amino Acid Ionic Liquids Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Optimizing cleavage conditions for peptides with (2R)-2-amino-4-cyclohexylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals working with (2R)-2-amino-4-cyclohexylbutanoic acid , commonly known as D-homocyclohexylalanine (D-hCha) .

D-hCha is a non-canonical, highly hydrophobic amino acid frequently utilized in peptidomimetics to enhance proteolytic stability and target deep hydrophobic pockets, such as those found in macrocyclic Zika virus NS2B-NS3 protease inhibitors[1]. However, its extreme lipophilicity and steric bulk introduce severe bottlenecks during the final Trifluoroacetic Acid (TFA) mediated cleavage from the solid support.

Part 1: Mechanistic Insights — The Causality of Cleavage Failures

To successfully optimize cleavage conditions, we must first understand why standard protocols fail. In modern Fmoc-Solid Phase Peptide Synthesis (SPPS), TFA serves a dual role: cleaving the peptide-linker bond and globally deprotecting side chains[2]. Incorporating D-hCha disrupts this process via two primary mechanisms:

  • Hydrophobic Collapse: TFA is a highly polar solvent. When a peptide sequence is rich in D-hCha, the aliphatic cyclohexyl rings strongly repel the polar TFA. This causes the peptide-resin matrix to undergo "hydrophobic collapse," shrinking the resin pores and physically preventing the acid from reaching the linker bond[2].

  • Steric Shielding: The extended −CH2​−CH2​−Cyclohexyl side chain creates a massive hydrophobic shield. If D-hCha is positioned adjacent to residues with bulky protecting groups (e.g., Arg(Pbf), Cys(Trt), or Tyr(tBu)), it sterically hinders the diffusion of scavengers. This allows highly reactive carbocations to persist in the local environment, leading to irreversible re-alkylation of the peptide backbone or sensitive side chains.

Mechanism DhCha D-hCha Residue (Bulky & Non-Polar) Prop1 High Lipophilicity DhCha->Prop1 Prop2 Steric Bulk DhCha->Prop2 Effect1 Resin Hydrophobic Collapse (Excludes Polar TFA) Prop1->Effect1 Effect2 Steric Shielding of Adjacent Protecting Groups Prop2->Effect2 Result1 Incomplete Linker Cleavage Effect1->Result1 Result2 Failed Scavenging (+tBu / +Trt Adducts) Effect1->Result2 Effect2->Result2

Mechanistic causality of cleavage failures induced by D-hCha's physicochemical properties.

Part 2: Self-Validating Experimental Protocol

To counteract hydrophobic collapse and steric shielding, we utilize a Solvation-Enhanced Two-Step Cleavage Protocol . This method has been proven to mitigate side reactions (such as S-tbutylation) in sterically hindered and highly hydrophobic peptides[3]. By pre-swelling the resin in a non-polar solvent and gradually increasing the acid concentration, we maintain matrix expansion while driving deprotection kinetics[4].

Protocol: Solvation-Enhanced Two-Step Cleavage

Materials Required: Peptide-resin, Dichloromethane (DCM), TFA, Triisopropylsilane (TIPS), 3,6-Dioxa-1,8-octanedithiol (DODT), Ultrapure Water, Hexane, Diethyl Ether.

Step 1: Matrix Expansion (Resin Pre-swelling)

  • Transfer the dry, fully synthesized peptide-resin to a fritted cleavage syringe.

  • Add 10 mL/g of pure DCM. Agitate gently on a rocker for 30 minutes. Causality: DCM is a superior swelling agent for cross-linked polystyrene compared to TFA. Expanding the matrix before introducing the acid ensures the internal pores remain accessible[4].

  • Drain the DCM completely.

Step 2: Phase 1 Cleavage (Deprotection Initiation) 4. Immediately add a low-TFA, high-solvation cocktail: 70% TFA / 10% DCM / 10% TIPS / 5% DODT / 5% H2​O (10 mL/g resin). 5. Agitate at room temperature for 30 minutes. Self-Validating Checkpoint: Extract 10 µL of the cleavage solution, dilute in 100 µL of 50/50 Acetonitrile/Water, and analyze via LC-MS. You should observe the mass of the partially deprotected peptide. If no peptide mass is detected, the linker has not begun to cleave, indicating severe hydrophobic collapse requiring additional DCM.

Step 3: Phase 2 Cleavage (Global Deprotection & Linker Scission) 6. Add pure TFA directly to the reaction vessel to bring the final TFA concentration to >85%[3]. 7. Continue agitation for an additional 2 to 2.5 hours. (For sequences with 2 D-hCha residues, elevate the temperature to 35°C to overcome steric hindrance).

Step 4: Hydrophobic Workup 8. Filter the cleavage solution into a centrifuge tube. Wash the resin twice with 2 mL of neat TFA and pool the filtrates. 9. Evaporate the cleavage solution under a gentle stream of nitrogen to roughly 10% of its original volume. 10. Precipitate the peptide using a 1:1 mixture of ice-cold diethyl ether and hexane (10-fold volume relative to the remaining TFA).

Workflow Swell 1. Pre-swell Resin (100% DCM, 30 min) Step1 2. Step 1 Cleavage (70% TFA / 10% DCM / Scavengers) Swell->Step1 Check Validation Checkpoint (LC-MS of 10 µL aliquot) Step1->Check Step2 3. Step 2 Cleavage (Increase TFA to 90%, 2 hrs) Check->Step2 Deprotection initiated Precip 4. Precipitation (1:1 Cold Ether:Hexane) Step2->Precip Lyoph Alternative: Direct Lyophilization (If peptide is highly lipophilic) Step2->Lyoph Fails to precipitate

Optimized two-step cleavage and precipitation workflow for highly hydrophobic D-hCha peptides.

Part 3: Quantitative Data Presentation

Selecting the correct cleavage cocktail is paramount. Below is a comparative analysis of standard versus optimized cocktails for D-hCha containing sequences.

Table 1: Comparison of Cleavage Cocktails for D-hCha Peptides

Cocktail NameComposition (v/v)Dielectric StrengthSwelling Capacity (Hydrophobic)Best Use Case
Reagent K (Standard) 82.5% TFA, 5% Phenol, 5% H2​O , 5% Thioanisole, 2.5% EDTHighPoorStandard hydrophilic sequences. Fails for D-hCha.
Reagent B (Lipid-friendly) 88% TFA, 5% Phenol, 5% TIPS, 2% H2​O HighModerateSequences with a single D-hCha residue and minimal adjacent bulky groups.
Solvation-Enhanced (Two-Step) Step 1: 70% TFA, 10% DCM, 10% TIPS, 5% DODT, 5% H2​O .Step 2: 90% TFA.Moderate to HighExcellentMultiple D-hCha residues, macrocyclic precursors, and severe steric hindrance.

Part 4: Frequently Asked Questions (FAQs)

Q: My D-hCha peptide is not precipitating in cold diethyl ether after cleavage. Is the cleavage failing? A: Not necessarily. D-hCha contains a bulky, highly lipophilic cyclohexyl ring. When incorporated into a peptide, it drastically shifts the partition coefficient, making the fully deprotected peptide partially or fully soluble in moderately polar organic solvents like diethyl ether. Troubleshooting Action: Do not discard the ether phase! Evaporate the ether under a nitrogen stream. For future cleavages, use a 1:1 mixture of cold diethyl ether and hexane to force precipitation. Alternatively, bypass precipitation entirely by evaporating the TFA and directly lyophilizing the residue from a 50/50 Acetonitrile/Water mixture containing 0.1% TFA.

Q: LC-MS analysis of my crude peptide shows a major byproduct with a mass shift of +56 Da. How do I eliminate this? A: A +56 Da mass shift corresponds to a tert-butyl (tBu) adduct, typically resulting from the incomplete quenching of carbocations generated during the deprotection of adjacent residues (e.g., Tyr(tBu), Ser(tBu), or Cys(Trt)). The steric bulk of the D-hCha side chain creates a "hydrophobic shield" that physically blocks bulky scavengers (like phenol or thioanisole) from accessing and quenching the highly reactive carbocations before they re-alkylate the peptide[2]. Troubleshooting Action: Switch to smaller, highly mobile scavengers like Triisopropylsilane (TIPS) at a higher concentration (up to 10%). Implement the Two-Step Cleavage protocol described above, which has been proven to mitigate S-tbutylation and related alkylation events in sterically hindered peptides[3].

Q: The peptide is fully deprotected based on LC-MS, but the overall yield is extremely low. The resin is still retaining the peptide. Why? A: This is a classic symptom of hydrophobic collapse. While TFA is a strong acid necessary for cleaving standard linkers, it is highly polar. Peptides rich in D-hCha repel the polar TFA, causing the peptide-resin matrix to collapse and shrink[2]. This prevents the TFA from reaching the linker bond at the core of the resin bead. Troubleshooting Action: You must optimize the aminolysis/cleavage solvent environment[4]. Pre-swell the resin in 100% DCM for 30 minutes before cleavage. Incorporate 10% DCM into your TFA cleavage cocktail to maintain the swelling of the hydrophobic polystyrene matrix, allowing the acid to penetrate and release the peptide.

References

  • [2] TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. PeptideChemistry.org. URL: [Link]

  • [3] Chakraborty, A., et al. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, ACS Publications. URL: [Link]

  • [4] Optimized aminolysis conditions for cleavage of N-protected hydrophobic peptides from solid-phase resins. Scite.ai. URL: [Link]

  • [1] Huber, S., et al. Structure-Based Optimization and Characterization of Macrocyclic Zika Virus NS2B-NS3 Protease Inhibitors. Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

Sources

Technical Support Center: Purification Optimization for (2R)-2-amino-4-cyclohexylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Preparative Chromatography Knowledge Base. This guide is engineered for application scientists and drug development professionals tasked with isolating (2R)-2-amino-4-cyclohexylbutanoic acid (an aliphatic, unnatural amino acid) from crude synthetic mixtures.

Because this molecule lacks an aromatic chromophore and exists as a highly polar zwitterion at neutral pH, standard preparative high-performance liquid chromatography (prep-HPLC) approaches often fail. This center provides mechanistic troubleshooting, validated protocols, and scale-up logic to ensure high-yield, high-purity isolation.

Process Visualization: The Scale-Up Logic

Before troubleshooting specific issues, it is critical to understand the holistic workflow. Successful purification of aliphatic amino acids requires a self-validating loop where analytical screening directly dictates preparative parameters.

PrepWorkflow N1 1. Crude Synthesis Mixture (2R)-2-amino-4-cyclohexylbutanoic acid N2 2. Analytical LC-MS Screening (C18, 0.1% TFA, Mass Trigger) N1->N2 N3 3. Focused Gradient Calculation (Target Elution ±5% B) N2->N3 N4 4. Preparative Scale-Up (Match Stationary Phase & Velocity) N3->N4 N5 5. Fraction Collection (Orthogonal Purity Check) N4->N5 N6 6. Lyophilization (Isolate as TFA Salt) N5->N6

Figure 1: Systematic scale-up workflow for the purification of aliphatic unnatural amino acids.

Diagnostic FAQs & Troubleshooting

Q1: Why am I seeing severe baseline drift and "ghost peaks" when monitoring my purification at 210 nm?

(2R)-2-amino-4-cyclohexylbutanoic acid relies entirely on its carboxyl and primary amine groups for UV absorbance, necessitating low-wavelength detection (<220 nm)[1]. At these wavelengths, the standard ion-pairing agent, Trifluoroacetic acid (TFA), exhibits massive self-absorption.

  • The Mechanism: During a reversed-phase gradient, as the concentration of acetonitrile increases, the TFA that was partitioned into the C18 stationary phase is displaced into the mobile phase. This sudden change in optical density in the flow cell causes the baseline to ripple and drift upward, easily masking the small UV signal of your target aliphatic amino acid.

  • The Solution: Do not rely solely on UV. Switch to Mass Spectrometry (MS)-directed fraction collection (targeting m/z 186.1 [M+H]⁺) or use an Evaporative Light Scattering Detector (ELSD) . If UV is your only option, install a larger diffusion-bonded pump mixer to dampen pulsation noise, though this will increase your system's gradient delay volume [2].

Q2: My compound is eluting in the void volume on a standard C18 prep column. How do I increase retention?

This is a classic zwitterion suppression failure. At a neutral pH, the carboxylic acid (pKa ~2.2) is deprotonated (negative) and the amine (pKa ~9.5) is protonated (positive). This dual-charge state makes the molecule highly polar, causing it to bypass the hydrophobic C18 chains entirely.

  • The Mechanism: You must force the molecule into a single charge state and mask that charge. By lowering the mobile phase pH to ~2.0 using 0.1% TFA, the carboxylate group becomes fully protonated (neutralized). The positively charged primary amine then forms a hydrophobic ion-pair complex with the trifluoroacetate anion.

  • The Solution: Ensure both your aqueous (A) and organic (B) mobile phases contain exactly 0.1% v/v TFA. This ion-pairing dramatically increases the apparent hydrophobicity of the cyclohexyl tail, ensuring strong retention and sharp peak shapes on reversed-phase media [3].

Q3: When scaling up from a 4.6 mm analytical column to a 21.2 mm prep column, my peak broadens significantly and merges with a synthetic impurity. What went wrong?

You have encountered concentration overloading . The mass ratio of your crude compound to the stationary phase has exceeded the linear capacity of the Langmuir adsorption isotherm, leading to a fronting, broadened peak [4].

  • The Mechanism: In analytical chromatography, the sample occupies a tiny fraction of the available binding sites. In prep-HPLC, you are intentionally saturating the column to maximize throughput. If you use the same steep 5–95% linear gradient from your analytical run, the overloaded target peak will bleed into adjacent impurities.

  • The Solution: Implement a Focused Gradient . Identify the exact percentage of organic modifier (%B) at which your compound elutes during the analytical run. Design a shallow preparative gradient (e.g., 1% B/min) that starts 5% below this target and ends 5% above it. This selectively stretches the chromatographic space around your target, pulling impurities away and allowing for higher mass loading without sacrificing resolution [5].

Chromatographic Data Reference

To optimize your mobile phase, consult the following additive comparison matrix. For (2R)-2-amino-4-cyclohexylbutanoic acid, 0.1% Formic Acid is often the best compromise if MS-directed purification is utilized, as it avoids the severe ion suppression caused by TFA.

Mobile Phase AdditiveMechanism of ActionUV Background (<220 nm)MS CompatibilityVolatility for Lyophilization
0.1% TFA Strong ion-pairing; fully protonates carboxylateHigh (Severe baseline drift)Poor (Causes ion suppression)Excellent (Sublimes readily)
0.1% Formic Acid Weak ion-pairing; partially protonates carboxylateModerateExcellent (Enhances ionization)Excellent
10 mM NH₄OAc (pH 4.5) Buffer; maintains zwitterionic stateLowGoodGood (Requires longer drying)

Methodology: MS-Directed Preparative Purification Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Sample Preparation & Solubility Check

  • Weigh 500 mg of crude (2R)-2-amino-4-cyclohexylbutanoic acid.

  • Dissolve in 10 mL of a 10% Acetonitrile / 90% Water mixture containing 0.1% Formic Acid (Target concentration: 50 mg/mL).

  • Sonicate for 5 minutes. Filter the entire volume through a 0.45 µm PTFE syringe filter.

  • Self-Validation: Inspect the filtrate. If the solution is cloudy, the compound has exceeded its solubility limit. Dilute with additional solvent until crystal clear to prevent clogging the prep column frit.

Step 2: Analytical Screening & Gradient Calculation

  • Inject 5 µL of the filtered sample onto an analytical C18 column (4.6 x 100 mm, 5 µm).

  • Run a linear gradient from 5% to 60% B over 10 minutes at 1.0 mL/min (Mobile Phase A: H₂O + 0.1% FA; Mobile Phase B: ACN + 0.1% FA).

  • Monitor via ESI-MS (Positive mode, target m/z = 186.1).

  • Self-Validation: Note the exact retention time ( TR​ ) of the target mass. Calculate the gradient %B at the column head at TR​ by subtracting the system dwell time. Let's assume the compound elutes at 25% B.

Step 3: Preparative Scale-Up & Execution

  • Scale the flow rate for a 21.2 mm prep column. Formula: Flowprep​=Flowanalytical​×(21.22/4.62)≈21.2 mL/min .

  • Program a Focused Gradient :

    • 0–2 min: Hold at 5% B (Column equilibration & loading).

    • 2–3 min: Rapid ramp to 20% B (5% below target).

    • 3–13 min: Shallow ramp from 20% B to 30% B (Focused separation zone).

    • 13–15 min: Column wash at 95% B.

  • Inject 1.0 mL (50 mg) of the crude sample.

  • Trigger fraction collection based on the Extracted Ion Chromatogram (XIC) for m/z 186.1.

Step 4: Orthogonal Purity Check & Lyophilization

  • Before pooling, inject 2 µL of each collected fraction back onto the analytical system using a different stationary phase (e.g., HILIC or Phenyl-Hexyl) to ensure no co-eluting impurities were hidden under the main peak.

  • Pool fractions showing >95% purity.

  • Freeze the pooled fractions at -80°C and lyophilize for 48–72 hours to yield the purified (2R)-2-amino-4-cyclohexylbutanoic acid as a white powder (Formate salt).

References

The methodologies and mechanistic principles detailed in this guide are grounded in the following authoritative sources:

  • KNAUER Wissenschaftliche Geräte GmbH. "Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA)." Application Note detailing the impact of TFA on UV baseline stability and mixer volume optimization.

  • Waters Corporation. "Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance iS HPLC Systems." Technical documentation on mitigating baseline ripples in low-UV amino acid bioseparations.

  • Proceedings of the National Academy of Sciences (PNAS). "Design of ultrasensitive probes for human neutrophil elastase through hybrid combinatorial substrate library profiling." (2014). Mechanistic insights into the behavior and selectivity of aliphatic unnatural amino acids.

  • University of Warwick. "Principles in preparative HPLC." Academic guide defining the thermodynamic principles of concentration overloading and Langmuir adsorption isotherms in prep-scale chromatography.

  • Waters Corporation. "Transfer of a UPLC Screening Method to Preparative HPLC Purification using CSH Column Technology and Focused Gradients." Application note validating the mathematical scale-up and focused gradient calculation methodology.

Validation & Comparative

Comparative Receptor Binding Affinity of (2R)-2-Amino-4-cyclohexylbutanoic Acid (D-hCha) Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology.

Executive Summary

In the development of advanced peptidomimetics, the selection of non-canonical amino acids is a critical determinant of a drug's pharmacodynamics and pharmacokinetic profile. (2R)-2-amino-4-cyclohexylbutanoic acid , commonly referred to as D-homocyclohexylalanine (D-hCha) , has emerged as a highly versatile structural moiety. Characterized by its cycloaliphatic side chain and non-natural stereochemistry, D-hCha provides unique hydrophobic space-filling properties while conferring absolute resistance to endogenous proteolytic degradation.

This guide objectively compares the receptor binding affinities of D-hCha and its analogs across key therapeutic targets—specifically the Complement C5a Receptor 1 (C5aR1), the Melanocortin-4 Receptor (MC4R), and viral proteases. Furthermore, it provides validated, step-by-step experimental protocols for evaluating these affinities in a high-throughput laboratory setting.

Mechanistic Grounding: The Causality of D-hCha in Ligand Design

As application scientists, we do not merely substitute amino acids; we engineer molecular interactions. The substitution of canonical amino acids with D-hCha fundamentally alters ligand-receptor dynamics through three primary mechanisms:

  • Hydrophobic Space-Filling: In the orthosteric binding pocket of G-protein coupled receptors (GPCRs) like C5aR1, the bulky cyclohexane ring of D-hCha fits optimally into a hydrophobic cage formed by transmembrane helices. This maximizes van der Waals interactions and displaces high-energy water molecules, driving the thermodynamics of binding 1.

  • Turn-Conformation Stabilization: In cyclic hexapeptides, D-amino acids at specific positions act as conformational constraints, inducing a rigid β -turn. This rigidity is a prerequisite for high-affinity GPCR binding, as it pre-organizes adjacent pharmacophores (e.g., Tryptophan and Arginine) for optimal receptor engagement without the entropic penalty of folding upon binding 2.

  • Steric Shielding: The extended aliphatic linker and non-natural (2R) stereochemistry prevent recognition by endogenous proteases, significantly extending the in vivo half-life of the therapeutic peptide.

Pathway Ligand C5a Anaphylatoxin Receptor C5aR1 (GPCR) Ligand->Receptor Agonist Binding Antagonist D-hCha Analog (e.g., PMX53) Antagonist->Receptor Competitive Blockade Block Signal Inhibition Antagonist->Block Therapeutic Effect GProtein Gq/11 Activation Receptor->GProtein Transduction Response Inflammatory Response GProtein->Response Calcium Release

Caption: GPCR signaling pathway illustrating competitive antagonism by D-hCha analogs.

Comparative Quantitative Data Analysis

Complement C5a Receptor (C5aR1) Antagonists

The cyclic hexapeptide scaffold Ac-Phe-[Orn-Pro-X-Trp-Arg] (where brackets denote a lactam bridge between Orn and Arg) is a highly potent C5aR1 antagonist framework. Modifying position "X" with various D-amino acids drastically impacts binding affinity. The data below compares D-hCha against its structural analogs 2.

Analog at Position "X"Chemical NameC5aR Binding Affinity (IC50, nM)
D-Phe D-Phenylalanine0.26
D-hCha D-Homocyclohexylalanine0.39
D-Nle D-Norleucine0.53
D-Tyr D-Tyrosine2.16
D-Tic D-Tetrahydroisoquinoline9.18
D-Val D-Valine13.00

Analytical Insight: Both D-Phe and D-hCha exhibit sub-nanomolar binding affinities. This confirms the mechanistic requirement for a bulky, hydrophobic side chain to occupy the deep hydrophobic pocket of C5aR1. Substituting with smaller aliphatic chains (e.g., D-Val) results in a 33-fold drop in receptor affinity.

Melanocortin-4 Receptor (MC4R) Agonists

D-hCha is also utilized as an N-terminal extension in cyclic MC4R agonists, targeting metabolic disorders. Using the scaffold Ac-X-c(Asp-His-D-Phe-Arg-Trp-Gaba-Lys)-NH2, researchers compared the inclusion of D-hCha versus canonical Phenylalanine 3.

N-Terminal Residue "X"Target ReceptorBinding Affinity (nM)Observed Mass (Da)
D-hCha hMC4R94.01163.6
Phe hMC4R96.91143.3

Analytical Insight: The D-hCha analog maintains high binding affinity comparable to the canonical Phe. However, by replacing the aromatic ring with a saturated cyclohexane ring and adding a methylene spacer, the molecule gains superior metabolic stability without sacrificing target engagement.

Viral Protease Inhibitors (Zika Virus NS2B-NS3)

Beyond GPCRs, the structural flexibility of D-hCha makes it an excellent linker motif in macrocyclic viral protease inhibitors.

Inhibitor ScaffoldLinker ModificationTargetBinding Affinity ( Ki​ , nM)
Compound 26 D-hCha inclusionZIKV NS2B-NS3 Protease< 5.0

Analytical Insight: The incorporation of D-hCha into the linker segment of Compound 26 yielded an inhibitor with a Ki​ of < 5 nM, demonstrating excellent selectivity and low cytotoxicity profiles suitable for antiviral drug development 4.

Experimental Protocols: Radioligand Receptor Binding Assay

To ensure trustworthiness and reproducibility, the following self-validating protocol describes the standard method for determining the binding affinity ( IC50​ ) of D-hCha analogs. This protocol is optimized for CHO-K1 cells expressing human C5aR1 or MC4R.

Step 1: Membrane Preparation
  • Action: Harvest transgenic CHO-K1 cells stably expressing the target receptor. Sonicate the cell pellet (Branson setting 7) in ice-cold 50 mM Tris-HCl (pH 7.4) for 30 seconds. Centrifuge at 39,000 × g for 10 minutes at 4°C. Resuspend the membrane pellet in assay buffer.

  • Causality: Sonication mechanically disrupts the cell membrane, exposing the receptors uniformly. The ice-cold buffer is critical; it prevents thermal denaturation of the GPCRs and halts endogenous protease activity, ensuring the structural integrity of the binding sites.

Step 2: Competitive Binding Incubation
  • Action: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of radioligand (e.g., 125 I-C5a for C5aR1) at a constant concentration of 0.1 nM, and 25 µL of the D-hCha analog at varying concentrations ( 10−11 to 10−5 M). Incubate at room temperature for 60-90 minutes.

  • Causality: The unlabeled D-hCha analog competes with the radioligand for the orthosteric binding site. The broad concentration gradient allows for the generation of a complete sigmoidal dose-response curve. The 90-minute incubation ensures the system reaches thermodynamic equilibrium, which is mathematically required for accurate IC50​ derivation.

Step 3: Rapid Filtration and Washing
  • Action: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash filters three times with 1 mL of ice-cold wash buffer.

  • Causality: PEI neutralizes the inherent negative charge of the glass fibers, preventing non-specific binding of the positively charged radioligands. Rapid filtration instantly separates the receptor-bound ligand from the free ligand, freezing the equilibrium state.

Step 4: Quantification
  • Action: Measure the retained radioactivity using a gamma counter. Calculate the IC50​ using non-linear regression analysis (e.g., GraphPad Prism).

Workflow Prep 1. Cell Membrane Preparation Incubate 2. Radioligand + D-hCha Analog Prep->Incubate Filter 3. Rapid Vacuum Filtration Incubate->Filter Wash 4. Wash Unbound Ligands Filter->Wash Measure 5. Scintillation Counting (IC50) Wash->Measure

Caption: Step-by-step workflow for high-throughput radioligand competitive binding assays.

References

  • Tamamis, P., et al. "Insights into the mechanism of C5aR inhibition by PMX53 via implicit solvent molecular dynamics simulations and docking." BMC Biophysics. 1

  • Taylor, S. M., et al. "Cyclic Peptides As G-Protein Coupled Receptor Antagonists." US Patent Application 20120302493A1. 2

  • Dong, J. Z., et al. "Melanocortin receptor ligands." US Patent 8039435B2. 3

  • Huber, S., et al. "Structure-Based Optimization and Characterization of Macrocyclic Zika Virus NS2B-NS3 Protease Inhibitors." Journal of Medicinal Chemistry Vol. 65 No. 9. 4

Sources

A Comparative Guide to the Mass Spectrometry Characterization of (2R)-2-amino-4-cyclohexylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of a Unique Non-Proteinogenic Amino Acid

(2R)-2-amino-4-cyclohexylbutanoic acid is a non-proteinogenic amino acid characterized by a bulky, non-polar cyclohexyl group in its side chain. This unique structure presents distinct challenges and opportunities in its characterization by mass spectrometry (MS). Unlike its proteinogenic counterparts, its hydrophobicity can influence its chromatographic behavior and ionization efficiency. Furthermore, as a chiral molecule, the stereospecific confirmation of the (2R)-enantiomer is often a critical requirement in pharmaceutical and metabolic studies.

This guide provides a comparative analysis of various mass spectrometric strategies for the comprehensive characterization of (2R)-2-amino-4-cyclohexylbutanoic acid. We will delve into the nuances of direct analysis versus derivatization-based approaches, explore predictable fragmentation patterns, and compare methodologies for robust chiral separation. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable and sensitive analytical methods for this and similar non-polar amino acids.

Part 1: Underivatized vs. Derivatization-Enhanced LC-MS/MS Analysis

A primary consideration for the LC-MS/MS analysis of (2R)-2-amino-4-cyclohexylbutanoic acid is whether to proceed with the native molecule or to employ chemical derivatization. This choice significantly impacts chromatographic retention, ionization efficiency, and overall sensitivity.

The Underivatized Approach: Simplicity vs. Sensitivity

Analyzing the underivatized form of (2R)-2-amino-4-cyclohexylbutanoic acid offers the most straightforward workflow, minimizing sample preparation steps.[1] However, this approach can present several challenges. Amino acids, particularly those with non-polar side chains, can exhibit poor retention on traditional reversed-phase liquid chromatography (RPLC) columns.[2] Additionally, their amphoteric nature can lead to inconsistent ionization in electrospray ionization (ESI), potentially resulting in lower sensitivity.

For successful underivatized analysis, Hydrophilic Interaction Liquid Chromatography (HILIC) is a more suitable alternative to RPLC, as it provides better retention for polar and amphoteric compounds.[3]

Table 1: Comparison of Analytical Approaches

FeatureUnderivatized AnalysisDerivatization-Enhanced Analysis
Sample Preparation Minimal (dilution, protein precipitation)Multi-step (reaction, quenching, extraction)
Chromatography Challenging on RPLC, HILIC recommendedImproved retention and peak shape on RPLC
Ionization Efficiency Moderate to low, matrix-dependentSignificantly enhanced, often with charge-tagging
Sensitivity Generally lowerTypically higher, lower limits of detection
Throughput Higher due to simpler workflowLower due to additional steps
Method Development Can be complex to optimize retentionMore robust and transferable methods
Derivatization-Enhanced Analysis: Boosting Performance

Chemical derivatization involves the covalent modification of the amino acid's functional groups (primarily the amine group) to enhance its analytical properties.[4] For a non-polar amino acid like (2R)-2-amino-4-cyclohexylbutanoic acid, derivatization offers two key advantages:

  • Improved Chromatography: By introducing a hydrophobic moiety, the retention of the derivatized analyte on RPLC columns is significantly improved, leading to better separation from matrix components and sharper peaks.

  • Enhanced Ionization: Many derivatization reagents introduce a permanently charged or easily ionizable group, which substantially increases the signal intensity in ESI-MS.[5]

Several derivatization strategies are applicable, each with its own merits:

  • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form a fluorescent and ionizable isoindole derivative. This is a well-established method for amino acid analysis.

  • Dansyl Chloride: Introduces a strongly UV-active and easily protonated dimethylaminonaphthalene group, leading to high sensitivity in both UV and MS detection.[6]

  • AccQ•Tag™ (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate): A commercially available reagent that reacts with both primary and secondary amines to form stable, UV-active, and MS-sensitive derivatives.

  • Sample Preparation: Reconstitute the dried sample or standard of (2R)-2-amino-4-cyclohexylbutanoic acid in 20 µL of 0.1 M HCl.

  • Buffering: Add 60 µL of AccQ•Tag Ultra borate buffer and vortex to mix.

  • Derivatization: Add 20 µL of freshly prepared AccQ•Tag Ultra reagent, vortex immediately for 10 seconds, and let it stand at room temperature for 1 minute.

  • Reaction Quenching & Stabilization: Heat the mixture at 55 °C for 10 minutes.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Part 2: Fragmentation Behavior and Structural Elucidation

Understanding the fragmentation pattern of (2R)-2-amino-4-cyclohexylbutanoic acid upon collision-induced dissociation (CID) is fundamental for developing selective and reliable multiple reaction monitoring (MRM) methods for its quantification.

Proposed Fragmentation Pathway

While specific experimental spectra for (2R)-2-amino-4-cyclohexylbutanoic acid are not widely published, a predictable fragmentation pathway can be proposed based on the well-documented behavior of other α-amino acids with alkyl side chains.

Upon positive mode ESI, the molecule will be protonated, primarily at the amine group, to form the precursor ion [M+H]⁺ with an m/z of 186.15. The primary fragmentation pathways in CID are expected to involve:

  • Neutral loss of formic acid (HCOOH, 46.02 Da): This is a characteristic fragmentation of protonated α-amino acids, resulting from the loss of the carboxyl group.

  • Neutral loss of ammonia (NH₃, 17.03 Da) and subsequent loss of carbon monoxide (CO, 28.01 Da): This pathway is also common for many amino acids.

  • Cleavage of the side chain: The bond between the β- and γ-carbons can cleave, leading to a fragment corresponding to the loss of the cyclohexylmethyl group.

The most informative fragmentation for quantitative analysis is often the loss of formic acid, leading to the formation of a stable immonium ion.

G cluster_0 Proposed Fragmentation of (2R)-2-amino-4-cyclohexylbutanoic acid Precursor_Ion [M+H]⁺ m/z = 186.15 Fragment_1 [M+H - HCOOH]⁺ m/z = 140.13 Precursor_Ion->Fragment_1 - HCOOH (46.02 Da) Fragment_2 [M+H - NH₃]⁺ m/z = 169.12 Precursor_Ion->Fragment_2 - NH₃ (17.03 Da) Fragment_4 Immonium Ion [C₄H₈N]⁺ m/z = 70.07 Precursor_Ion->Fragment_4 - C₇H₁₂O₂ (140.08 Da) Fragment_3 [Fragment_2 - CO]⁺ m/z = 141.11 Fragment_2->Fragment_3 - CO (28.01 Da)

Caption: Proposed CID fragmentation pathway for protonated (2R)-2-amino-4-cyclohexylbutanoic acid.

Part 3: Chiral Separation by LC-MS/MS

Distinguishing between the (2R) and (2S) enantiomers of 2-amino-4-cyclohexylbutanoic acid is crucial in many applications. This requires a chiral separation step, which can be integrated into the LC-MS/MS workflow.

Chiral Stationary Phases (CSPs)

The most direct approach for chiral separation is the use of a chiral stationary phase (CSP) in the HPLC system. For amino acids, several types of CSPs have proven effective:

  • Crown Ether-Based CSPs: These columns, such as CROWNPAK CR-I(+), are particularly effective for the separation of enantiomers of compounds with primary amino groups. The chiral recognition mechanism involves the complexation of the protonated amino group within the chiral cavity of the crown ether.

  • Teicoplanin-Based CSPs: These macrocyclic glycopeptide-based columns offer broad enantioselectivity for a wide range of molecules, including underivatized amino acids.

Indirect Chiral Separation via Derivatization

An alternative method involves derivatizing the amino acid with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral RPLC column. While this adds a sample preparation step, it can be a robust and cost-effective alternative to dedicated chiral columns.

G cluster_workflow Chiral LC-MS/MS Workflow Sample Sample containing (2R/2S)-2-amino-4-cyclohexylbutanoic acid Separation Chiral Separation Sample->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS1 Mass Analyzer 1 (Precursor Ion Selection) Ionization->MS1 CID Collision Cell (CID) MS1->CID MS2 Mass Analyzer 2 (Fragment Ion Detection) CID->MS2 Detection Detector MS2->Detection

Caption: General workflow for chiral analysis by LC-MS/MS.

  • LC System: An HPLC or UHPLC system coupled to a tandem mass spectrometer.

  • Column: CROWNPAK CR-I(+) (150 x 3.0 mm, 5 µm).

  • Mobile Phase: An acidic aqueous mobile phase, for example, water with 0.1% formic acid, is typically used. The exact composition may require optimization.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 25 °C.

  • MS Detection: ESI in positive ion mode with MRM settings based on the proposed fragmentation (e.g., precursor m/z 186.15 and product m/z 140.13).

Conclusion and Recommendations

The mass spectrometric characterization of (2R)-2-amino-4-cyclohexylbutanoic acid requires a methodical approach that considers the unique properties of this non-polar, chiral amino acid.

  • For qualitative analysis and structural confirmation , a high-resolution mass spectrometer is recommended to confirm the elemental composition from the accurate mass of the precursor and fragment ions.

  • For quantitative analysis , a derivatization-based approach using reagents like AccQ•Tag, coupled with RPLC-MS/MS, is likely to provide the best sensitivity and robustness.

  • For chiral purity assessment , direct separation on a crown ether-based chiral stationary phase offers an efficient and reliable method.

By carefully selecting the appropriate combination of sample preparation, liquid chromatography, and mass spectrometry techniques, researchers can achieve a comprehensive and accurate characterization of (2R)-2-amino-4-cyclohexylbutanoic acid, enabling its effective use in research and development.

References

  • Shimadzu. (n.d.). LC/MS/MS Method Package for D/L Amino Acids. Retrieved from [Link]

  • Advion, Inc. (n.d.). LC/MS Determination of Amino Acids Using Compact Mass Spectrometry. Retrieved from [Link]

  • Cravet, A., et al. (n.d.). Derivatization of peptides for improved detection by mass spectrometry. In [Book Title]. [Note: A placeholder as the original source is a book chapter without a direct link to the full text.]
  • Petritis, K., Valleix, A., Elfakir, C., & Dreux, M. (2001). Simultaneous Analysis of Underivatized Chiral Amino Acids by Liquid Chromatography–Ionspray Tandem Mass Spectrometry Using a Teicoplanin Chiral Stationary Phase. Journal of Chromatography A, 913(1-2), 331-340.
  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Retrieved from [Link]

  • Roth, K. D. (2006). Derivatization-enhanced analysis of amino acids and peptides. Google Patents.
  • Paizs, B., & Suhai, S. (2005). Fragmentation mechanisms of protonated peptides. Mass Spectrometry Reviews, 24(4), 508-548.
  • Higashimori, K., et al. (2020). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis, 186, 113316. Retrieved from [Link]

  • Yao, Z. P., et al. (2026, February 1). Chiral recognition of amino acids by mass spectrometry with the combinations of two different chiral selectors. ResearchGate. Retrieved from [Link]

  • Higashi, T., & Ogawa, S. (2018). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 155, 246-263. Retrieved from [Link]

  • SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids. Retrieved from [Link]

  • Harrison, A. G. (2009). Fragmentation mechanisms of α-amino acids protonated under electrospray ionization: a collisional activation and ab initio theoretical study. Journal of the American Society for Mass Spectrometry, 20(2), 244-255. Retrieved from [Link]

  • Paquin, R., & Gaudin, K. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1677, 463303. Retrieved from [Link]

  • Hamase, K., & Ishii, C. (2020). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. In Metabolomics (pp. 131-140). Humana, New York, NY.
  • Yoon, S., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Journal of the American Society for Mass Spectrometry, 30(7), 1236-1247. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide: (2R)-2-amino-4-cyclohexylbutanoic Acid vs. Natural Aliphatic Amino Acids in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals, the quest for more potent, stable, and specific therapeutics is perpetual. While the 20 proteinogenic amino acids provide the fundamental blueprint for peptides and proteins, their inherent limitations—primarily susceptibility to proteolytic degradation and constrained conformational diversity—often curtail their therapeutic potential.[1][] This guide provides an in-depth comparison between natural aliphatic amino acids (Leucine, Isoleucine, Valine) and the non-proteinogenic amino acid (2R)-2-amino-4-cyclohexylbutanoic acid, a D-amino acid analog often referred to as D-Cyclohexylalanine (D-Cha), in the context of modern drug design.

We will explore the core physicochemical differences, their profound impact on peptide stability and target interaction, and provide validated experimental protocols for researchers to assess these properties in their own candidates.

Head-to-Head Comparison: Physicochemical & Structural Properties

The primary distinction between D-Cha and natural aliphatic amino acids like Leucine lies in the side chain. D-Cha replaces the isobutyl group of Leucine with a bulky, non-polar cyclohexyl group.[3] This substitution, along with its D-chiral configuration, is not a minor alteration; it fundamentally changes the molecule's behavior within a peptide sequence.[4][5]

PropertyNatural Aliphatic Amino Acids (L-Leu, L-Ile, L-Val)(2R)-2-amino-4-cyclohexylbutanoic Acid (D-Cha)Rationale & Impact in Drug Design
Chirality L-configurationD-configurationProteases in the human body are stereospecific for L-amino acids. The D-configuration of D-Cha provides inherent resistance to enzymatic degradation.[5][6][7]
Side Chain Branched aliphatic (e.g., isobutyl for Leucine)[8][9]CyclohexylThe cyclohexyl group is significantly larger and more rigid than the side chains of Leu, Ile, or Val. This steric bulk restricts the conformational freedom of the peptide backbone.
Hydrophobicity HighVery HighThe larger non-polar surface area of the cyclohexyl group increases hydrophobicity. This can enhance binding to hydrophobic pockets in target proteins and influence membrane permeability.[10]
Flexibility Moderate side-chain rotational freedomHighly restricted due to the cyclic structureReduced flexibility can "pre-organize" the peptide into a bioactive conformation, decreasing the entropic penalty of binding to a receptor and potentially increasing affinity.

Impact on Conformation and Target Binding

The incorporation of D-Cha into a peptide backbone forces significant local and global conformational changes. Its D-chirality inverts the typical Ramachandran angles favored by L-amino acids, altering the direction of the peptide chain.[4] When combined with its steric bulk, D-Cha can induce specific secondary structures, such as turns or helices, that may be optimal for receptor binding.

This structural constraint is a powerful tool in rational drug design. By replacing a natural aliphatic amino acid with D-Cha, a researcher can lock a peptide into a conformation that mimics the bound state, thereby enhancing binding affinity (Kd) and selectivity for the target receptor.[1][11] For example, replacing Leucine with Cyclohexylalanine has been shown to dramatically increase the antibiotic activity of clovibactin analogues by enhancing hydrophobic interactions.[10]

G cluster_0 Peptide with Natural L-Amino Acid (e.g., Leucine) cluster_1 Peptide with D-Cyclohexylalanine (D-Cha) a Flexible Peptide Backbone b Multiple Low-Energy Conformations a->b Allows for c High Entropic Penalty Upon Binding b->c Leads to d Potentially Lower Binding Affinity c->d Contributes to e Sterically Hindered D-Configuration f Restricted Backbone Flexibility e->f Causes g Pre-organized Bioactive Conformation f->g Induces h Lower Entropic Penalty & Enhanced Hydrophobic Interactions g->h Results in i Potentially Higher Binding Affinity h->i Leads to

Caption: Conformational impact of D-Cha vs. natural L-amino acids.

Fortifying the Defenses: Enhanced Proteolytic Stability

A primary hurdle for peptide therapeutics is their rapid degradation by proteases in plasma and tissues, leading to a short in vivo half-life.[1][12][13] Natural aliphatic amino acids are common recognition sites for enzymes like chymotrypsin and pepsin.

The introduction of D-Cha provides a two-pronged defense:

  • Stereochemical Shielding: The vast majority of endogenous proteases are chiral and exclusively recognize L-amino acid substrates. Peptides containing D-amino acids are poor substrates for these enzymes, making them highly resistant to cleavage.[5][6][7]

  • Steric Hindrance: The bulky cyclohexyl side chain can physically block protease access to adjacent peptide bonds, further protecting the peptide from degradation, even if the neighboring amino acids are in the L-configuration.

This enhanced stability can be quantified using a plasma stability assay.

Experimental Protocol: Plasma Stability Assay

Objective: To compare the degradation rate of a peptide containing D-Cha versus a control peptide with a natural aliphatic amino acid in human plasma.

Methodology:

  • Preparation: Thaw pooled human plasma at 37°C and centrifuge to remove precipitates. Prepare 10 mM stock solutions of the test and control peptides in DMSO.[14]

  • Reaction Initiation: Pre-warm the plasma to 37°C in a shaking water bath. Spike the peptide stock solution into the plasma to a final concentration of 10 µM.[12][13]

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.[14]

  • Quenching: Immediately stop the enzymatic reaction by adding the aliquot to a tube containing a quenching solution, such as an equal volume of 10% trichloroacetic acid (TCA) or ice-cold acetonitrile with an internal standard.[14][15]

  • Sample Processing: Vortex the quenched sample, incubate on ice for 10 minutes, and then centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to pellet the precipitated plasma proteins.[15]

  • Analysis: Transfer the supernatant to an HPLC vial. Analyze the samples by RP-HPLC or LC-MS/MS to quantify the amount of intact peptide remaining.[14][15]

  • Data Interpretation: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t1/2) for each peptide by fitting the data to a one-phase decay model.[13]

Caption: Workflow for a typical peptide plasma stability assay.

Modulating Pharmacokinetics: Membrane Permeability

The ability of a drug to cross cell membranes is crucial for its bioavailability and efficacy. The increased hydrophobicity of D-Cha compared to natural aliphatic amino acids can significantly impact this property. While high hydrophobicity can improve passive diffusion across lipid bilayers, it can also lead to issues like poor aqueous solubility or non-specific binding. The effect is often sequence- and context-dependent.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive membrane permeability.[16][17]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a D-Cha-containing peptide compared to its natural counterpart.

Methodology:

  • Membrane Preparation: Coat the membrane of a 96-well filter donor plate with a lipid solution (e.g., 1% lecithin in dodecane).[18][19]

  • Solution Preparation: Prepare a 10 µM solution of the test compound in a buffer (e.g., PBS, pH 7.4) in a separate 96-well plate (the donor plate). Fill the wells of the 96-well acceptor plate with the same buffer.[17][18]

  • Assay Assembly: Place the lipid-coated filter plate onto the acceptor plate, ensuring the bottom of the membrane is in contact with the acceptor buffer. Pipette the peptide solutions into the donor wells on top of the filter.[18]

  • Incubation: Incubate the assembled plate sandwich at room temperature for a specified period (e.g., 4 to 18 hours).[16][18]

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.[17][19]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [Drug]acceptor / [Drug]equilibrium) Where VD and VA are the volumes of the donor and acceptor wells, Area is the membrane surface area, and Time is the incubation time.

G cluster_workflow PAMPA Workflow prep Prepare Donor (Peptide) & Acceptor (Buffer) Plates assemble Assemble Plate Sandwich: Donor Plate on Top of Filter/Acceptor Plate prep->assemble coat Coat Filter Plate with Artificial Lipid Membrane coat->assemble incubate Incubate at Room Temp (4-18 hours) assemble->incubate quantify Quantify Peptide Concentration in Donor & Acceptor Wells via LC-MS/MS incubate->quantify calculate Calculate Permeability Coefficient (Papp) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.

Conclusion and Outlook

The strategic substitution of natural aliphatic amino acids with (2R)-2-amino-4-cyclohexylbutanoic acid is a validated and powerful technique in modern medicinal chemistry. It offers a dual advantage: enhancing proteolytic stability through its D-configuration and modulating receptor affinity via the conformational constraints imposed by its bulky side chain.[1][3] These modifications directly address two of the most significant challenges in peptide drug development, paving the way for more robust and effective therapeutics.[]

However, this modification is not a universal solution. The increased hydrophobicity must be carefully balanced to avoid solubility issues, and the optimal position for substitution within a peptide sequence must be determined empirically or through computational modeling.[20] By employing the comparative assays outlined in this guide, researchers can systematically evaluate the benefits of incorporating D-Cha, making data-driven decisions to accelerate the development of next-generation peptide drugs.

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available from: [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. National Center for Biotechnology Information. Available from: [Link]

  • pampa-permeability-assay.pdf. Technology Networks. Available from: [Link]

  • ADME Pampa Permeability Assay. BioDuro. Available from: [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. National Center for Biotechnology Information. Available from: [Link]

  • A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. Rsc.org. Available from: [Link]

  • Synthesis and Studies of Bulky Cycloalkyl α,β-Dehydroamino Acids that Enhance Proteolytic Stability. National Center for Biotechnology Information. Available from: [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. Available from: [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. National Center for Biotechnology Information. Available from: [Link]

  • Improving the binding affinity using d‐amino acids. a) d‐alanine scan... ResearchGate. Available from: [Link]

  • β-Methyl Substitution of Cyclohexylalanine in Dmt-Tic-Cha-Phe Peptides Results in Highly Potent δ Opioid Antagonists. ACS Publications. Available from: [Link]

  • β-Methyl Substitution of Cyclohexylalanine in Dmt-Tic-Cha-Phe Peptides Results in Highly Potent δ Opioid Antagonists. ACS Publications. Available from: [Link]

  • Potent Analogues of Clovibactin from Commercially Available Amino Acid Building Blocks. ACS Publications. Available from: [Link]

  • Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators. National Center for Biotechnology Information. Available from: [Link]

  • Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. KeAi Publishing. Available from: [Link]

  • A peptide-centric local stability assay to unveil protein targets of diverse ligands. biorxiv.org. Available from: [Link]

  • The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. ResearchGate. Available from: [Link]

  • Nature versus design: The conformational propensities of D-amino acids and the importance of side chain chirality. ResearchGate. Available from: [Link]

  • Leucine - Wikipedia. Wikipedia. Available from: [Link]

  • Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality. National Center for Biotechnology Information. Available from: [Link]

  • Predicting the effects of amino acid replacements in peptide hormones on their binding affinities for class B GPCRs and application to the design of secretin receptor antagonists. National Center for Biotechnology Information. Available from: [Link]

  • modulation of stiffness, drug release and proteolytic stability of hydrogels by incorporating D-amino acid residue(s). CentAUR. Available from: [Link]

  • Leucine - Amino Acids. The Biology Project. Available from: [Link]

  • Comparative Effects of the Branched-Chain Amino Acids, Leucine, Isoleucine and Valine, on Gastric Emptying, Plasma Glucose, C-Peptide and Glucagon in Healthy Men. National Center for Biotechnology Information. Available from: [Link]

  • Automated affinity selection for rapid discovery of peptide binders. RSC Publishing. Available from: [Link]

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A Comparative Guide to Enantiomeric Excess Validation for (2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of enantiomeric excess (ee) for (2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride, a critical parameter in pharmaceutical development and quality control. We will delve into the mechanistic underpinnings of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Chiral Supercritical Fluid Chromatography (SFC), offering field-proven insights to guide researchers and drug development professionals in selecting and validating the most suitable method for their application.

The stereoisomeric purity of a drug substance is a critical quality attribute, as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles.[1] Regulatory bodies, such as those guided by the International Council on Harmonisation (ICH), mandate the control of enantiomeric impurities.[1][2] Therefore, robust and validated analytical procedures are essential to ensure the safety and efficacy of chiral drug products.

Core Analytical Techniques: A Head-to-Head Comparison

The determination of enantiomeric excess for amino acids like (2R)-2-amino-4-cyclohexylbutanoic acid primarily relies on chromatographic techniques that can differentiate between stereoisomers. The three leading methods—Chiral HPLC, GC, and SFC—each operate on distinct principles and offer a unique balance of performance, speed, and resource utilization.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most established and versatile technique for the separation of amino acid enantiomers.[1][3] Its strength lies in the direct analysis of the compound without the need for derivatization, which simplifies sample preparation and avoids potential sources of error like racemization.[4]

Mechanism of Separation: The core of this technique is the Chiral Stationary Phase (CSP). Separation occurs through the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the column support.[3] The differing stability and steric interactions of these complexes cause one enantiomer to be retained longer on the column, enabling their separation.[3] For underivatized amino acids, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are particularly effective due to their ionic groups and compatibility with aqueous mobile phases.[4]

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Dissolution Dissolve Sample in Mobile Phase Injection Inject Sample Dissolution->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection UV or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation % ee Calculation Integration->Calculation

Caption: General workflow for Chiral HPLC analysis.

Chiral Gas Chromatography (GC)

Gas chromatography offers exceptional resolution and sensitivity, making it a powerful tool for chiral analysis.[5] However, due to the non-volatile nature of amino acids, a critical derivatization step is required to convert them into thermally stable and volatile compounds suitable for GC analysis.[3]

Mechanism of Separation: After derivatization, the volatile amino acid derivatives are separated on a capillary column coated with a chiral stationary phase, such as Chirasil-L-Val.[5][6] The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the derivatized enantiomers and the chiral selector, leading to different retention times. The use of a mass spectrometer (MS) as a detector provides high selectivity and sensitivity.[5] A common derivatization strategy involves a two-step process: esterification of the carboxyl group followed by acylation of the amino group.[3]

dot

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Derivatization Derivatization (Esterification & Acylation) Injection Inject Sample Derivatization->Injection Separation Separation on Chiral Capillary Column Injection->Separation Detection Mass Spectrometry (MS) Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation % ee Calculation Integration->Calculation SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_data Data Processing Dissolution Dissolve Sample in Co-solvent Injection Inject Sample Dissolution->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection UV or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation % ee Calculation Integration->Calculation

Sources

Safety Operating Guide

Personal protective equipment for handling (2R)-2-amino-4-cyclohexylbutanoic acid;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Context & Chemical Profiling

(2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride , commonly referred to as D-Homocyclohexylalanine hydrochloride (H-D-HoCha-OH HCl) , is a highly specialized, non-natural amino acid derivative. In advanced drug discovery, hydrophobic D-amino acids are critical building blocks used to optimize the proteolytic stability and binding affinity of peptide-based therapeutics.

As an Application Scientist, I frequently see this compound utilized in the synthesis of antiviral peptidomimetics. For example, incorporating the D-HoCha residue into the linker segment of macrocyclic Zika virus (ZIKV) NS2B-NS3 protease inhibitors significantly enhances van der Waals contacts within the S1/S2 binding pockets. This specific structural optimization yields exceptional sub-nanomolar inhibitory efficacy ( Ki​=2.33 nM) and provides a highly selective scaffold for antiviral drug development[1],[2].

Hazard Assessment & Causality

While indispensable for solid-phase peptide synthesis (SPPS), the hydrochloride salt form of D-HoCha presents specific handling hazards that require stringent operational controls[3],. Understanding the causality behind these hazards is the first step in self-validating your safety protocols:

  • H302 (Harmful if swallowed): Ingestion disrupts local gastrointestinal pH and cellular osmolarity due to the rapid dissociation of the HCl salt.

  • H315 / H319 (Skin/Eye Irritation): The highly hygroscopic nature of the salt means it readily scavenges moisture from the skin or tear film. Upon dissolution, it releases hydrochloric acid equivalents, causing localized tissue acidification, acute irritation, and potential protein denaturation.

  • H335 (May cause respiratory irritation): The fine, crystalline powder is highly susceptible to triboelectric charging (static buildup). This causes the powder to aerosolize easily. Inhalation results in rapid dissolution in the mucosal lining of the respiratory tract, triggering severe, acute inflammation.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, the following PPE must be worn. This matrix is designed not just for compliance, but to address the specific physicochemical properties of H-D-HoCha-OH HCl.

PPE CategorySpecificationOperational Causality (Why it is required)
Eye/Face ANSI Z87.1 tight-fitting safety gogglesPrevents micro-dust ingress. The HCl salt rapidly lowers pH upon contact with tear film, causing severe corneal burns. Standard safety glasses are insufficient against aerosolized powders.
Hands Double-layered Nitrile gloves (≥0.11 mm thickness)Nitrile provides excellent resistance to the amino acid and common SPPS solvents (DMF/DMSO). Double gloving allows the outer contaminated glove to be removed immediately after weighing, preventing cross-contamination.
Body Tyvek® lab coat or chemically resistant apronPrevents the accumulation of fine, statically-charged powders on woven cotton fabrics, which could later be transferred to the skin or inhaled outside the lab.
Respiratory N95/P100 Particulate RespiratorMandatory if weighing must occur outside a Class II Biosafety Cabinet or chemical fume hood to prevent inhalation of H335-classified particulates.

Standard Operating Procedure (SOP): Safe Weighing & Transfer

To ensure both operator safety and chemical integrity, follow this self-validating methodology for handling H-D-HoCha-OH HCl.

Step 1: Environmental Validation

  • Action: Conduct all handling inside a certified chemical fume hood.

  • Validation: Verify the fume hood face velocity is between 80–100 fpm. Self-validating check: Tape a small strip of Kimwipe to the bottom of the sash. It should pull steadily inward. If it flutters outward or hangs straight down, exhaust flow is compromised—do not open the chemical container.

Step 2: Static Mitigation

  • Action: Discharge static from your spatulas and weighing boats using an anti-static U-electrode or a zero-stat gun before opening the vial.

  • Causality: H-D-HoCha-OH HCl is highly prone to static cling. Neutralizing the charge prevents the powder from repelling off the spatula and aerosolizing into your breathing zone or contaminating the balance.

Step 3: Transfer & Weighing

  • Action: Using double nitrile gloves, carefully transfer the required mass. Once the container is sealed, immediately remove the outer pair of gloves inside the fume hood to prevent spreading invisible micro-dust to other lab surfaces.

Step 4: In Situ Neutralization (Application Scientist Insight)

  • Action: When dissolving the powder for peptide coupling, pre-neutralize the solution with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

  • Causality: Because this is a hydrochloride salt, dissolving it directly in DMF or NMP will result in an acidic solution. If you add your coupling reagents (e.g., HATU/HOAt) immediately, the residual HCl will protonate the activating agent, stalling the reaction and ruining your yield.

Spill Response & Disposal Plan

Immediate Spill Response (Solid Powder)
  • Do not apply water directly: Adding water will rapidly dissolve the salt, creating an acidic solution that spreads the hazard and damages metal surfaces.

  • Suppress the dust: Gently cover the spilled powder with a damp, chemically inert absorbent pad to trap the dust without creating a flowing liquid.

  • Mechanical cleanup: Sweep the area using non-sparking, anti-static tools. Place the debris into a compatible hazardous waste bag.

  • Surface Decontamination: Wipe the area with a dilute sodium bicarbonate solution (5% w/v) to neutralize any microscopic acidic residue, followed by a DI water wipe.

Chemical Disposal Regimen
  • Solid Waste: Collect all contaminated weigh boats, spatulas, and PPE in a sealed, labeled polyethylene container designated for halogenated organic solids.

  • Liquid Waste (Post-Reaction): Aqueous washes from post-reaction workups must be neutralized to pH 6–8 using sodium bicarbonate before entering standard aqueous waste streams. Failure to do so will introduce hidden acidity into the waste carboy, potentially causing adverse reactions with other disposed chemicals.

Workflow Visualization

G N1 1. Environmental Prep & PPE Verification N2 2. Static Mitigation & Powder Weighing N1->N2 Face Velocity >80 fpm N3 3. Solvent Dissolution & Base Neutralization N2->N3 Anti-Static Tools N4 4. Peptide Coupling (ZIKV Inhibitor Synthesis) N3->N4 Add DIPEA N5 5. Waste Segregation (Aqueous vs. Organic) N4->N5 Reaction Quench N6 6. pH Neutralization & Final Disposal N5->N6 Bicarbonate Wash

Workflow for the safe handling, synthesis integration, and disposal of D-HoCha-OH HCl.

References

  • Huber, S., Braun, N. J., Schmacke, L. C., Quek, J. P., Murra, R., Bender, D., Hildt, E., Luo, D., Heine, A., & Steinmetzer, T. (2022). "Structure-Based Optimization and Characterization of Macrocyclic Zika Virus NS2B-NS3 Protease Inhibitors." Journal of Medicinal Chemistry.[Link]

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。